4-Bromo-2-nitrophenoxyacetic acid chemical structure and properties
Structure, Synthesis, and Application as a Benzoxazinone Scaffold Precursor Executive Summary 4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6) is a specialized aromatic ether intermediate used primarily in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Structure, Synthesis, and Application as a Benzoxazinone Scaffold Precursor
Executive Summary
4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6) is a specialized aromatic ether intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds. Unlike its phenylacetic acid isomer, this compound features an ether linkage that positions it as a critical precursor for 1,4-benzoxazin-3-ones —a structural motif found in bioactive compounds including renin inhibitors, anticoagulants, and hydroxamic acid derivatives.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, a validated synthetic protocol via Williamson ether synthesis, and its downstream utility in heterocycle construction.
Chemical Identity & Structural Analysis
The molecule consists of a phenoxyacetic acid core substituted with a nitro group at the ortho position and a bromine atom at the para position relative to the ether linkage.
Property
Data
CAS Number
128627-49-6
IUPAC Name
2-(4-Bromo-2-nitrophenoxy)acetic acid
Molecular Formula
C₈H₆BrNO₅
Molecular Weight
276.04 g/mol
SMILES
OC(=O)COc1ccc(Br)cc1[O-]
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Acidity (pKa)
~3.0–3.5 (carboxylic acid), modulated by electron-withdrawing nitro group
Structural Significance[3][4]
Ether Linkage (-O-CH₂-): Provides the necessary flexibility and atomic spacing for intramolecular cyclization.
Nitro Group (-NO₂): Acts as a "masked" amine. Upon reduction, it provides the nucleophile required to close the 1,4-benzoxazine ring.
Bromine Substituent (-Br): A handle for further functionalization (e.g., Suzuki-Miyaura coupling) after the heterocyclic core is established.
Synthetic Pathway
The synthesis of 4-Bromo-2-nitrophenoxyacetic acid is achieved via a Williamson Ether Synthesis . This nucleophilic substitution reaction involves the attack of the phenoxide ion (derived from 4-bromo-2-nitrophenol) on an
-haloacetic acid derivative.
Reaction Mechanism & Protocol
The reaction follows an
mechanism. The acidity of the phenol (enhanced by the ortho-nitro group) allows for deprotonation by weak bases like potassium carbonate ().
Step 1 (Deprotonation): Dissolve 4-bromo-2-nitrophenol in DMF. Add
and stir at room temperature for 30 minutes. The solution will turn bright yellow/orange due to phenoxide formation.
Step 2 (Alkylation): Add chloroacetic acid dropwise. Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (the product is more polar than the starting phenol).
Step 3 (Workup): Pour the reaction mixture into ice-water. Acidify to pH 2–3 with dilute HCl. The product will precipitate.
Step 4 (Purification): Filter the solid, wash with water, and recrystallize from ethanol/water if necessary.
Note: If ethyl bromoacetate is used, a subsequent hydrolysis step (NaOH/MeOH, then acidification) is required to obtain the free acid.
Downstream Application: Benzoxazinone Synthesis
The primary utility of 4-Bromo-2-nitrophenoxyacetic acid is its conversion into 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0). This transformation is a classic "reductive cyclization."
Mechanism of Cyclization
Reduction: The nitro group is reduced to an aniline (
) using Iron/Acetic acid or catalytic hydrogenation ().
Condensation: The newly formed amine acts as an intramolecular nucleophile, attacking the carboxylic acid (or ester) carbonyl carbon.
Dehydration: Loss of water yields the stable 6-membered lactam ring.
Visualization of the Pathway
The following diagram illustrates the complete synthetic lifecycle from the phenol precursor to the benzoxazinone scaffold.
Figure 1: Synthetic flow from nitrophenol precursor to the benzoxazinone pharmacophore via the phenoxyacetic acid intermediate.
Physicochemical & Spectroscopic Profile
Researchers characterizing this compound should expect the following spectral signatures:
[M-H]⁻ 274/276 (characteristic 1:1 bromine isotope pattern in negative ion mode).
Safety & Handling (SDS Highlights)
While specific toxicological data for this intermediate may be limited, it should be handled with the same precautions as other nitrophenols and halo-acids.
STOT SE 3 (H335): May cause respiratory irritation.[1]
Handling: Use in a fume hood. Avoid dust formation.[1] Wear nitrile gloves and safety goggles.
Storage: Store at room temperature (or 2–8°C for long term) in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption.
References
Ge, Z.-Y., et al. (2013).[2] "A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives."[2] Journal of Organic Chemistry, 78(9), 4524-4529. (Contextual reference for benzoxazinone synthesis).
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Bromo-2-nitrophenoxyacetic Acid
Executive Summary In the landscape of fragment-based drug discovery and agrochemical development, bifunctional and trifunctional building blocks are critical for generating diverse chemical libraries. 4-Bromo-2-nitrophen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of fragment-based drug discovery and agrochemical development, bifunctional and trifunctional building blocks are critical for generating diverse chemical libraries. 4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6) [1] is a highly versatile scaffold characterized by a phenoxyacetic acid core substituted with a para-bromo and an ortho-nitro group.
As an application scientist, I have designed this whitepaper to bridge the gap between theoretical physicochemical data and practical benchtop execution. This guide details the structural causality behind its reactivity, provides a self-validating synthetic protocol, and maps out its orthogonal downstream applications in medicinal chemistry.
Physicochemical Properties & Structural Analysis
Understanding the physicochemical properties of 4-Bromo-2-nitrophenoxyacetic acid is critical for predicting its solubility, reactivity, and chromatographic behavior during purification. The structural features dictate its utility: the carboxylic acid facilitates amide coupling, the nitro group serves as a masked amine for cyclization, and the bromine atom is a prime handle for palladium-catalyzed cross-coupling[1],[2].
Quantitative Data Summary
Property
Value
Causality / Significance in Development
CAS Number
128627-49-6
Unique identifier for regulatory and inventory tracking[1].
Molecular Formula
C8H6BrNO5
Indicates high heteroatom density, useful for target binding[1].
Molecular Weight
276.04 g/mol
Small molecular size, ideal for fragment-based drug design[1],[2].
SMILES
OC(COC1=C(=O)C=C(C=C1)Br)=O
Defines 2D topology for computational docking and modeling[1].
Estimated pKa
~2.8 - 3.1
The electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to unsubstituted phenoxyacetic acid.
Estimated LogP
~1.9 - 2.2
Moderate lipophilicity, ensuring a balance between aqueous solubility and cellular membrane penetration.
Isotopic Signature
M and M+2 (~1:1 ratio)
Characteristic bromine isotopic pattern crucial for LC-MS identification.
Mechanistic Synthetic Workflow
The synthesis of 4-bromo-2-nitrophenoxyacetic acid relies on a classic Williamson ether synthesis followed by ester hydrolysis. To ensure trustworthiness and reproducibility, the protocol below is designed as a self-validating system, incorporating expert insights on solvent and reagent causality.
Causality: The ortho-nitro group significantly lowers the pKa of the phenol (~7.1), allowing the use of a mild base like K₂CO₃ rather than hazardous NaH. DMF is selected as a polar aprotic solvent to leave the phenoxide anion unsolvated, maximizing its nucleophilicity.
Step 2: Alkylation (Sₙ2)
Action: Add ethyl bromoacetate (1.1 eq) dropwise at 0°C. Stir at room temperature for 4-6 hours.
Causality: Temperature control during addition prevents exothermic degradation.
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the bright yellow phenolic starting material spot disappears.
Step 3: Saponification
Action: Isolate the intermediate (ethyl 4-bromo-2-nitrophenoxyacetate) via aqueous work-up. Dissolve it in a 1:1 mixture of THF and Methanol. Add 2M aqueous NaOH (2.0 eq) and stir for 2 hours at room temperature.
Causality: THF ensures the hydrophobic ester remains in solution, while Methanol acts as a protic co-solvent to accelerate hydroxide attack on the carbonyl carbon.
Step 4: Acidification & Isolation
Action: Evaporate the organic solvents under reduced pressure. Cool the aqueous layer to 0°C and acidify to pH 2 using 1M HCl.
Causality: The target product precipitates as a solid due to the protonation of the carboxylate, drastically reducing its solubility in water. Filter, wash with cold water, and dry under vacuum.
Troubleshooting Insight
Issue: Incomplete alkylation in Step 2.
Solution: Moisture in the DMF can degrade the ethyl bromoacetate. Ensure strictly anhydrous conditions. Adding a catalytic amount of Potassium Iodide (KI) can accelerate the reaction via an in situ Finkelstein reaction, generating the more reactive ethyl iodoacetate.
Figure 1: Step-by-step synthetic workflow for 4-Bromo-2-nitrophenoxyacetic acid.
Analytical Characterization & Validation
To guarantee scientific integrity, the synthesized compound must be rigorously validated against expected analytical benchmarks:
LC-MS (ESI-): Expected to show a distinct doublet at m/z 274 and 276 [M-H]⁻ in a 1:1 ratio, confirming the presence of the bromine isotope pattern and the successful deprotection of the carboxylic acid.
The true strategic value of 4-bromo-2-nitrophenoxyacetic acid lies in its orthogonal reactivity, allowing medicinal chemists to selectively address three different functional groups without complex protecting-group strategies.
Figure 2: Orthogonal derivatization pathways for drug discovery applications.
Benzoxazinone Synthesis: Reduction of the nitro group (e.g., using Iron and NH₄Cl) yields an aniline intermediate. This intermediate spontaneously undergoes intramolecular cyclization with the carboxylic acid to form 1,4-benzoxazin-3-ones, a privileged scaffold in pharmacology used in antibacterial and anti-inflammatory agents.
Peptidomimetics: The carboxylic acid can be coupled with various primary or secondary amines using standard coupling reagents (e.g., EDC/HOBt or HATU) to generate phenoxyacetamide derivatives.
Late-Stage Functionalization: The aryl bromide serves as an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing the introduction of diverse aryl or amine groups at the para position to probe structure-activity relationships (SAR).
Handling, Stability, and Safety Protocols
Storage Conditions: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term stability to prevent gradual decarboxylation or ether cleavage). Protect from direct light.
Safety & Toxicology: As a nitroaromatic and halogenated compound, it is classified as a potential skin, eye, and respiratory irritant[4]. All handling must be performed inside a certified chemical fume hood utilizing appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.
Comprehensive Safety and Application Guide: 4-Bromo-2-nitrophenoxyacetic Acid
Executive Summary & Registry Clarification In drug discovery and organic synthesis, 4-Bromo-2-nitrophenoxyacetic acid serves as a highly functionalized building block, primarily utilized in the construction of biological...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Registry Clarification
In drug discovery and organic synthesis, 4-Bromo-2-nitrophenoxyacetic acid serves as a highly functionalized building block, primarily utilized in the construction of biologically active benzoxazine scaffolds.
Critical Registry Discrepancy: Researchers and procurement systems frequently query this compound under CAS 7063-24-3 due to historical cross-linking errors in aggregate chemical databases. However, authoritative chemical registries confirm that CAS 7063-24-3 accurately corresponds to Sodium 2-(4-nitrophenyl)acetate [1],[2]. The correct, verified registry number for 4-Bromo-2-nitrophenoxyacetic acid is CAS 128627-49-6 [3].
To ensure scientific integrity, this technical guide focuses on the physicochemical properties, safety data sheet (SDS) protocols, and synthetic utility of the brominated free acid (CAS 128627-49-6)[3],[4], while providing comparative data for the commonly confused sodium salt.
Physicochemical Profiling
Understanding the structural properties of 4-Bromo-2-nitrophenoxyacetic acid is essential for predicting its reactivity and defining safe handling parameters. The presence of the heavy bromine atom increases the molecule's lipophilicity, while the nitro group acts as a strong electron-withdrawing moiety, increasing the acidity of the carboxylic acid tail.
Table 1: Primary Compound Data (CAS 128627-49-6)
Property
Value
Chemical Name
4-Bromo-2-nitrophenoxyacetic acid
CAS Registry Number
128627-49-6
Molecular Formula
C8H6BrNO5
Molecular Weight
276.04 g/mol
SMILES String
OC(=O)COC1=C(C=C(C=C1)Br)=O
Physical Form
Solid
Table 2: Cross-Reference Compound Data (CAS 7063-24-3)
Property
Value
Chemical Name
Sodium 2-(4-nitrophenyl)acetate
CAS Registry Number
7063-24-3
Molecular Formula
C8H6NNaO4
Molecular Weight
203.13 g/mol
Hazard Identification & Toxicology (SDS Core)
Both 4-Bromo-2-nitrophenoxyacetic acid and Sodium 2-(4-nitrophenyl)acetate share similar acute toxicity profiles driven by the nitroaromatic pharmacophore[4],[1]. The following GHS classifications dictate the mandatory safety protocols.
The primary hazard of 4-Bromo-2-nitrophenoxyacetic acid stems from its dual-functional nature. The lipophilic brominated aromatic ring facilitates rapid dermal penetration, bypassing the stratum corneum. Once absorbed, the nitro group can induce oxidative stress via enzymatic reduction to reactive nitroso intermediates. Consequently, strict adherence to barrier protection is non-negotiable[4].
Fig 1: Standardized emergency response workflow for 4-bromo-2-nitrophenoxyacetic acid exposure.
Experimental Workflows & Handling Protocols
To ensure a self-validating safety system, the following standard operating procedure (SOP) integrates causality into every step, ensuring researchers understand why a precaution is taken, rather than just what to do.
Step 1: Environmental Preparation & PPE Verification
Action: Don nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a flame-resistant lab coat. Operate exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood.
Causality: The fume hood mitigates the inhalation risks of aerosolized dust particles (H335). Nitrile provides a robust chemical barrier against the compound's lipophilic dermal absorption profile (H315)[4].
Step 2: Reagent Dispensing & Weighing
Action: Use anti-static weighing boats and spatulas. Ground all analytical balances.
Causality: While stable under standard conditions, nitroaromatic compounds possess inherent energetic potential. Preventing static buildup ensures the solid material does not disperse erratically or ignite under localized thermal shock[4].
Step 3: Self-Validating Decontamination
Action: Post-handling, wash all contacted surfaces (spatulas, balance pans) with a 5% sodium bicarbonate (
) aqueous solution, followed by an ethanol wipe.
Causality: The carboxylic acid moiety reacts with the weak base (
) to form a highly water-soluble sodium salt. This acid-base neutralization ensures complete removal of the compound from surfaces. Self-Validation: A pH strip applied to the final rinse water will confirm the absence of residual acidic compound.
Step 4: Waste Segregation
Action: Dispose of all solid and liquid waste in designated halogenated organic waste containers.
Causality: The presence of the aryl bromide classifies this as halogenated waste. Mixing it with non-halogenated streams (like acetone or amines) can lead to violent cross-reactions or regulatory non-compliance during waste incineration.
Synthetic Applications & Mechanistic Pathways
In medicinal chemistry, 4-Bromo-2-nitrophenoxyacetic acid is highly prized as a precursor for synthesizing 1,4-benzoxazin-3-one derivatives. These heterocyclic scaffolds are privileged structures found in numerous neuroprotective and anti-bacterial agents.
The Benzoxazinone Cyclization Workflow
Nitro Reduction: The synthesis begins with the reduction of the ortho-nitro group to an aniline derivative. This is typically achieved via catalytic hydrogenation (Pd/C,
) or Béchamp reduction (Fe/HCl).
Intramolecular Amidation: The newly formed nucleophilic aniline spontaneously attacks the adjacent carboxylic acid (or its activated ester), releasing water and closing the 6-membered morpholine-like ring.
Cross-Coupling Utility: The retained bromine atom at the 7-position of the resulting scaffold serves as an ideal handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for rapid library generation.
Fig 2: Synthetic conversion of 4-bromo-2-nitrophenoxyacetic acid to a benzoxazin-3-one scaffold.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12675775, Sodium (4-nitrophenyl)acetate." PubChem. Available at:[Link]
4-Bromo-2-nitrophenoxyacetic acid molecular weight and formula
An In-depth Technical Guide to (4-Bromo-2-nitrophenyl)acetic Acid An important note on nomenclature: This guide focuses on (4-Bromo-2-nitrophenyl)acetic acid (CAS Number: 6127-11-3). While the initial topic mentioned "4-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to (4-Bromo-2-nitrophenyl)acetic Acid
An important note on nomenclature: This guide focuses on (4-Bromo-2-nitrophenyl)acetic acid (CAS Number: 6127-11-3). While the initial topic mentioned "4-Bromo-2-nitrophenoxyacetic acid," publicly available scientific and commercial data predominantly refer to the "phenyl" isomer. The "phenoxy" structure implies an ether linkage, which is structurally distinct. Given the prevalence of data for (4-bromo-2-nitrophenyl)acetic acid as a significant chemical intermediate, this document will detail its properties and applications.
Introduction
(4-Bromo-2-nitrophenyl)acetic acid is a specialized organic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Its molecular structure, featuring both a bromine atom and a nitro group on the phenyl ring, imparts unique reactivity, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its primary applications and safety considerations.
Core Molecular and Physical Properties
The fundamental properties of (4-Bromo-2-nitrophenyl)acetic acid are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.
A common and efficient method for synthesizing (4-Bromo-2-nitrophenyl)acetic acid involves the use of 4-bromo-2-nitrochlorotoluene as a starting material. This process is advantageous due to its high conversion rates and relatively mild reaction conditions, making it suitable for industrial-scale production.[2][3] The overall yield for this synthesis pathway can reach between 70% and 90%.[2][3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for (4-Bromo-2-nitrophenyl)acetic acid.
Step-by-Step Experimental Protocol
The following protocol is adapted from established synthesis methods.[2][3]
Preparation of 4-Bromo-2-nitrobenzyl Sodium:
In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add an organic solvent (e.g., butyl ether) and metallic sodium.
Gradually add 4-bromo-2-nitrochlorotoluene to the mixture. The reaction is exothermic, and the temperature should be controlled (e.g., at 25°C).
After the initial reaction, the mixture is heated (e.g., to 95°C) and stirred for several hours to facilitate a rearrangement, forming 4-bromo-2-nitrobenzyl sodium.
Carboxylation:
Cool the reaction mixture to room temperature.
Introduce carbon dioxide (either as a gas or solid) into the mixture. This reaction forms the sodium salt of the target acid (4-bromo-2-nitrophenylacetate sodium).
Acidification and Isolation:
Deactivate any excess metallic sodium by adding methanol.
Extract the aqueous layer with distilled water.
Acidify the aqueous layer with a dilute acid, such as dilute sulfuric or hydrochloric acid.
The final product, (4-bromo-2-nitrophenyl)acetic acid, will precipitate and can be further purified by extraction with a solvent like ether, followed by evaporation of the solvent.[2][3]
Applications in Research and Industry
(4-Bromo-2-nitrophenyl)acetic acid is a versatile intermediate with applications in several industrial and research sectors.
Pharmaceutical Synthesis : It is a key intermediate in the manufacturing of various pharmaceuticals.[1] Notably, it serves as a raw material for the synthesis of the atypical antipsychotic drug Ziprasidone.[2][3] Its structure allows it to be a precursor for developing anti-inflammatory and analgesic drugs.[1]
Agrochemicals : This compound is utilized in the formulation of herbicides and pesticides, contributing to crop protection.[1]
Dyes and Fragrances : It has applications in the production of dyes and fragrances.[2][3]
Analytical Chemistry : It can be used as a reagent in analytical methods like chromatography and spectrometry.[1]
Safety and Handling
Appropriate safety measures are crucial when handling (4-Bromo-2-nitrophenyl)acetic acid.
Introduction: The Strategic Importance of the Phenoxyacetic Acid Scaffold
An In-depth Technical Guide to 4-Bromo-2-nitrophenoxyacetic Acid Derivatives: Synthesis, Characterization, and Biological Potential Phenoxyacetic acid and its derivatives represent a privileged scaffold in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-Bromo-2-nitrophenoxyacetic Acid Derivatives: Synthesis, Characterization, and Biological Potential
Phenoxyacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a remarkable breadth of biological activities.[1] The core structure, consisting of a phenyl ring linked to a carboxylic acid via an ether bond, provides a versatile template for chemical modification. The introduction of specific substituents onto the aromatic ring can dramatically modulate the molecule's physicochemical properties and biological profile. This guide focuses on a particularly compelling subclass: 4-Bromo-2-nitrophenoxyacetic acid derivatives.
The strategic placement of a bromine atom at the 4-position and a nitro group at the 2-position creates a unique electronic and steric environment. The bromine atom, a halogen, can increase lipophilicity and participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.[2] The nitro group (NO2) is a strong electron-withdrawing group and a well-known pharmacophore in its own right, often associated with antimicrobial and antineoplastic activities through redox cycling mechanisms.[3] Consequently, derivatives of 4-Bromo-2-nitrophenoxyacetic acid are promising candidates for investigation in various therapeutic areas, including as anti-inflammatory, antimicrobial, and herbicidal agents.[1][4]
This technical guide serves as a comprehensive resource for researchers and drug development professionals. It provides a detailed exploration of the synthesis of the core molecule and its functionalized derivatives, outlines robust experimental protocols, and reviews the current understanding of their biological activities, grounded in authoritative references.
Synthesis and Derivatization: A Modular Approach
The synthesis of 4-Bromo-2-nitrophenoxyacetic acid and its subsequent derivatives is primarily achieved through a modified Williamson ether synthesis, a robust and well-established method for forming ether linkages.[5] The overall strategy involves the reaction of the corresponding phenol with an activated acetic acid species.
Core Synthesis: 4-Bromo-2-nitrophenoxyacetic Acid
The foundational molecule is synthesized by reacting 4-bromo-2-nitrophenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. The base is crucial as it deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloroacetic acid in an SN2 reaction.[5]
Technical Guide: Biological Potential & Synthetic Utility of 4-Bromo-2-nitrophenoxyacetic Acid
The following technical guide provides an in-depth analysis of 4-Bromo-2-nitrophenoxyacetic acid , focusing on its chemical properties, synthetic pathways, and biological activity potential. CAS Registry Number: 128627-4...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 4-Bromo-2-nitrophenoxyacetic acid , focusing on its chemical properties, synthetic pathways, and biological activity potential.
CAS Registry Number: 128627-49-6
Chemical Formula: C₈H₆BrNO₅
Molecular Weight: 276.04 g/mol
IUPAC Name: 2-(4-bromo-2-nitrophenoxy)acetic acid
Executive Summary
4-Bromo-2-nitrophenoxyacetic acid is a functionalized aromatic ether primarily utilized as a high-value intermediate in medicinal chemistry and agrochemical synthesis. While structurally analogous to the phenoxy-herbicide class (e.g., 2,4-D), its distinct 4-bromo and 2-nitro substitution pattern imparts unique electronic and steric properties.
This guide explores its dual utility:
Direct Biological Activity: As a potential auxin mimic or antagonist and an antimicrobial probe.
Synthetic Scaffold: As a "masked" precursor to benzoxazinone derivatives—a privileged structure in drug discovery for antimicrobial and anti-inflammatory therapeutics.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The molecule features a phenoxyacetic acid core decorated with a lipophilic halogen (Bromine) and a strong electron-withdrawing group (Nitro).
Stronger acid than unsubstituted phenoxyacetic acid due to the electron-withdrawing group.
H-Bond Acceptors
5
The nitro group and carboxylate oxygens serve as key receptor interaction points.
H-Bond Donors
1
The carboxylic acid hydroxyl group.
Rotatable Bonds
3
Allows conformational flexibility for binding to auxin receptors (TIR1) or enzyme active sites.
Biological Mechanisms & Potential[2][6][7]
A. Plant Growth Regulation (Auxin Activity)
The structural core of 4-Bromo-2-nitrophenoxyacetic acid aligns with the auxin pharmacophore : an aromatic ring system with a carboxyl side chain separated by an oxygen atom.
Mechanism: Phenoxyacetic acids mimic Indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex. This promotes the degradation of Aux/IAA transcriptional repressors, altering gene expression.
SAR Insight: The 2-position (ortho) is critical. In 2,4-D, the chlorine atom locks the ring conformation. The nitro group in our target is bulkier than chlorine. This steric bulk may reduce agonist potency, potentially converting the molecule into an auxin antagonist or a weak herbicide with altered selectivity profiles.
B. Antimicrobial & T3SS Inhibition
The parent phenol, 4-bromo-2-nitrophenol , has demonstrated activity as an inhibitor of the bacterial Type III Secretion System (T3SS) in Gram-negative pathogens (E. coli, Salmonella).
Mechanism: The acid moiety of 4-Bromo-2-nitrophenoxyacetic acid improves water solubility compared to the parent phenol, potentially acting as a prodrug . Upon cellular entry or metabolic cleavage, the active nitrophenol core may disrupt bacterial virulence factors without necessarily killing the bacteria (anti-virulence strategy).
C. Precursor to Benzoxazinones (The "Hidden" Potential)
The most significant pharmaceutical value lies in its reduction. Reducing the nitro group (
) triggers spontaneous or catalyzed cyclization with the carboxylic acid to form 6-bromo-2H-1,4-benzoxazin-3(4H)-one .
Therapeutic Relevance: Benzoxazinones are privileged scaffolds found in:
T3SS Inhibitors: Preventing bacterial injection of toxins.
Dopamine Agonists: For neurological applications.
Agrochemicals: Bleaching herbicides.
Experimental Protocols
Protocol A: Synthesis via Williamson Ether Synthesis
Rationale: This protocol couples the phenol to the acetic acid tail using basic conditions to generate the phenoxide nucleophile.
Reagents:
4-Bromo-2-nitrophenol (1.0 eq)
Chloroacetic acid (1.2 eq) or Ethyl bromoacetate (for ester intermediate)
Potassium Hydroxide (KOH) or Potassium Carbonate (
)
Solvent: Water (if using KOH) or Acetone/DMF (if using
)
Step-by-Step Methodology:
Deprotonation: Dissolve 4-bromo-2-nitrophenol (2.18 g, 10 mmol) in 15 mL of 30% aqueous KOH. The solution will turn deep yellow/orange due to phenoxide formation.
Alkylation: Slowly add Chloroacetic acid (1.13 g, 12 mmol) dissolved in a minimum amount of water.
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting phenol spot should disappear.
Acidification: Cool the reaction mixture to 0°C in an ice bath. Acidify to pH ~2 using 6M HCl. The product will precipitate as a solid.
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to yield off-white/yellowish crystals.
Rationale: The standard classical assay to determine if the molecule acts as an auxin agonist (growth promoter) or antagonist.
Preparation: Germinate wheat seeds (Triticum aestivum) in the dark at 25°C for 3 days.
Sectioning: Under green safety light, cut 4mm sections from the coleoptiles (remove the apical 3mm tip to eliminate endogenous auxin source).
Treatment: Float sections in Petri dishes containing phosphate buffer (pH 6.0) + 2% sucrose.
Control: Buffer only.
Positive Control: 2,4-D (
M).
Test Group: 4-Bromo-2-nitrophenoxyacetic acid (
M to M).
Incubation: Incubate in the dark with slow shaking for 18–24 hours.
Measurement: Measure the length of coleoptile sections.
Result Interpretation: Significant elongation > Control indicates Auxin Agonist . No elongation but inhibition of 2,4-D effect (in a competition assay) indicates Antagonist .
This diagram illustrates the conversion of the phenol to the target acid and its subsequent potential reduction to the bioactive benzoxazinone scaffold.
Caption: Synthesis of 4-Bromo-2-nitrophenoxyacetic acid and its transformation into the privileged benzoxazinone scaffold.
Analysis of the functional groups contributing to biological interaction.
Caption: SAR map detailing the functional contributions of the 4-bromo and 2-nitro substituents to biological activity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128627-49-6. Retrieved from [Link]
Google Patents (2018).CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides... (Demonstrates the use of the phenol precursor in bioactive synthesis).
VCU Scholars Compass (2020). Development of a Screening Assay for Type III Secretion System Inhibitors. (Identifies 4-bromo-2-nitrophenol derivatives as T3SS inhibitors). Retrieved from [Link]
Foundational
Physicochemical Profiling: The Acidity and pKa Determinants of 4-Bromo-2-nitrophenoxyacetic Acid
Executive Summary 4-Bromo-2-nitrophenoxyacetic acid is a substituted ether derivative of phenoxyacetic acid, structurally analogous to the herbicide 2,4-D. Its physicochemical behavior is dominated by the interplay betwe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-2-nitrophenoxyacetic acid is a substituted ether derivative of phenoxyacetic acid, structurally analogous to the herbicide 2,4-D. Its physicochemical behavior is dominated by the interplay between the electron-withdrawing nitro (-NO₂) and bromo (-Br) substituents and the flexible oxyacetic acid tail.[1]
This technical guide provides a rigorous analysis of the compound's acidity (pKa), offering a predictive value range based on Hammett Linear Free Energy Relationships (LFER) in the absence of widespread experimental data for this specific isomer. Furthermore, it details the synthesis pathway required to obtain high-purity samples and the exact potentiometric titration protocol necessary for empirical validation.
Molecular Architecture & Theoretical Acidity
To understand the acidity of 4-Bromo-2-nitrophenoxyacetic acid, one must analyze the electronic transmission through the ether linkage.[1]
Structural Components
Core Scaffold: Phenoxyacetic acid (PAA).
Ortho-Substituent (Position 2): Nitro group (-NO₂). This is a strong electron-withdrawing group (EWG) acting primarily through induction (-I) and field effects due to its proximity to the ether oxygen.[1]
Para-Substituent (Position 4): Bromo group (-Br).[1][2] A deactivated halogen acting through induction (-I), stabilizing the phenoxide character of the core.
Quantitative pKa Prediction (Hammett Analysis)
The pKa of the parent compound, phenoxyacetic acid , is experimentally established at 3.17 . The introduction of EWGs on the aromatic ring stabilizes the carboxylate anion (conjugate base) via electron withdrawal through the ether oxygen, thereby lowering the pKa (increasing acidity).
2-Nitrophenoxyacetic acid:[1] pKa ≈ 2.90 (Nitro is a stronger EWG than Chloro).
Predictive Calculation:
The nitro group at the ortho position exerts a strong acidifying effect. The bromine at the para position adds a secondary, weaker acidifying effect.
Addition: Add chloroacetic acid (1.2 eq) slowly to the phenoxide solution.
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
Acidification: Cool to room temperature and acidify with HCl to pH < 1.
Precipitation: The product will precipitate as a solid. Filter and recrystallize from ethanol/water to remove unreacted phenol.
Experimental Protocol: Potentiometric Titration
This is the "Gold Standard" method for determining pKa values between 2 and 12 with high precision (
).
Materials & Setup
Instrument: Mettler Toledo or Metrohm Autotitrator (equipped with a high-precision glass pH electrode).[1]
Titrant: 0.1 M Carbonate-free NaOH (standardized against Potassium Hydrogen Phthalate).
Solvent: Carbonate-free water (degassed).[1] If solubility is low, use a mixed solvent system (e.g., Methanol/Water 50:50) and apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.
Agrochemical Formulation: As a likely auxin mimic (similar to 2,4-D), the pKa dictates its ability to penetrate plant cuticles.[1] The uncharged form (pH < pKa) penetrates membranes best.
HPLC Method Development: For analytical chromatography, the mobile phase pH must be controlled. To retain this compound on C18 columns, the buffer pH should be < 2.5 (suppressing ionization).
References
Loos, M. A. (1975). Phenoxyalkanoic Acids. In: Herbicides: Chemistry, Degradation, and Mode of Action. Marcel Dekker, Inc. (Source for Phenoxyacetic acid pKa baselines).
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]
PubChem. (2025).[6] Compound Summary for 2,4-Dichlorophenoxyacetic acid. National Library of Medicine. [Link]
Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. [Link]
An In-depth Technical Guide to the Crystal Structure of 4-Bromo-2-nitrophenoxyacetic Acid and its Analogs
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-bromo-2-nitrophenoxyacetic acid. In the absence of specific crystallographic data for this compound in publicly accessible...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-bromo-2-nitrophenoxyacetic acid. In the absence of specific crystallographic data for this compound in publicly accessible databases, this guide leverages a detailed examination of structurally related molecules to predict its molecular geometry, intermolecular interactions, and packing motifs. This approach, rooted in the principles of crystal engineering and supramolecular chemistry, offers valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Substituted Phenoxyacetic Acids
Phenoxyacetic acid and its derivatives are a class of compounds with significant applications in the pharmaceutical and agrochemical industries. Their biological activity is often intrinsically linked to their three-dimensional structure and the specific substituent patterns on the phenyl ring. The introduction of a bromine atom and a nitro group, as in 4-bromo-2-nitrophenoxyacetic acid, is expected to profoundly influence its electronic properties, lipophilicity, and, consequently, its interaction with biological targets. Understanding the solid-state conformation and intermolecular interactions is therefore paramount for rational drug design and the development of new materials.
While the crystal structure of 4-bromo-2-nitrophenoxyacetic acid has not been experimentally determined, we can infer its structural characteristics by analyzing reported crystal structures of analogous compounds. This guide will focus on providing a predictive analysis based on established crystallographic principles and data from closely related structures.
Methodology: A Predictive Approach to Crystal Structure Analysis
The analysis presented herein is based on a thorough review of crystallographic data for structurally similar compounds. The primary resource for such information is the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures[1]. The predictive methodology involves:
Identification of Analogous Structures: Searching the CSD for phenoxyacetic acids with similar substitution patterns (e.g., nitro group, halogens).
Analysis of Molecular Conformation: Examining the torsion angles and planarity of the constituent functional groups in the identified analogs.
Investigation of Supramolecular Synthons: Identifying and categorizing the recurring intermolecular interactions, such as hydrogen bonds and halogen bonds, that dictate the crystal packing.
Postulation of the Crystal Structure of 4-Bromo-2-nitrophenoxyacetic Acid: Based on the observed trends, a likely crystal structure is proposed.
Predicted Molecular and Crystal Structure of 4-Bromo-2-nitrophenoxyacetic Acid
Based on the analysis of related compounds, the following structural features are anticipated for 4-bromo-2-nitrophenoxyacetic acid.
Molecular Conformation
The molecule of 4-bromo-2-nitrophenoxyacetic acid is comprised of a substituted phenyl ring linked to an acetic acid moiety via an ether oxygen. The conformation of the molecule will be primarily determined by the torsion angles around the C-O-C-C backbone. It is expected that the molecule will adopt a largely planar conformation, with the carboxylic acid group potentially oriented to facilitate intermolecular hydrogen bonding. The presence of the bulky bromine atom and the nitro group at the ortho and para positions, respectively, will influence the orientation of the phenoxyacetic acid group.
Diagram: Predicted Molecular Structure of 4-Bromo-2-nitrophenoxyacetic Acid
Caption: Predicted molecular structure of 4-bromo-2-nitrophenoxyacetic acid.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 4-bromo-2-nitrophenoxyacetic acid is expected to be dominated by a network of hydrogen bonds and other non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common and robust supramolecular synthon in carboxylic acids.
Halogen Bonding: The bromine atom at the 4-position is a potential halogen bond donor. It may interact with the nitro group or the carbonyl oxygen of an adjacent molecule, forming C-Br···O interactions. The strength and directionality of these interactions will play a crucial role in the overall crystal packing.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the electron-withdrawing nitro group will influence the nature of these interactions.
Other Weak Interactions: C-H···O interactions involving the aromatic and methylene protons as donors and the oxygen atoms of the nitro and carboxyl groups as acceptors are also anticipated to contribute to the overall stability of the crystal structure.
Diagram: Predicted Supramolecular Assembly
Caption: Predicted intermolecular interactions in the crystal structure.
Experimental Protocols for Crystal Structure Determination
For researchers aiming to experimentally determine the crystal structure of 4-bromo-2-nitrophenoxyacetic acid, the following protocols are recommended.
Synthesis and Crystallization
Synthesis: The synthesis of 4-bromo-2-nitrophenoxyacetic acid can be achieved through the Williamson ether synthesis. This involves the reaction of 4-bromo-2-nitrophenol with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the resulting ester.
Step-by-Step Synthesis Protocol:
Deprotonation: Dissolve 4-bromo-2-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF).
Add Base: Add a slight excess of a suitable base (e.g., K₂CO₃, NaH) and stir the mixture at room temperature.
Nucleophilic Attack: Slowly add ethyl bromoacetate to the reaction mixture and heat to reflux.
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
Hydrolysis: Hydrolyze the resulting ester using an aqueous solution of a strong base (e.g., NaOH, KOH).
Acidification: Acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the 4-bromo-2-nitrophenoxyacetic acid.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid) to obtain pure crystals.
Crystallization: High-quality single crystals suitable for X-ray diffraction can be grown using various techniques:
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly at room temperature.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature.
Single-Crystal X-ray Diffraction
Data Collection:
Mount a suitable single crystal on a goniometer head.
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Data should be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement:
Process the collected data (integration, scaling, and absorption correction).
Solve the crystal structure using direct methods or Patterson methods.
Refine the structural model using full-matrix least-squares refinement against F².
Locate and refine all non-hydrogen atoms anisotropically.
Include hydrogen atoms in calculated positions and refine them using a riding model.
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of 4-bromo-2-nitrophenoxyacetic acid. Based on the well-established principles of supramolecular chemistry and a comparative analysis of structurally related compounds, we anticipate a structure dominated by strong hydrogen-bonded carboxylic acid dimers, further stabilized by halogen bonds and π-π stacking interactions.
The experimental determination of the crystal structure of 4-bromo-2-nitrophenoxyacetic acid is a crucial next step to validate these predictions. Such a study would not only provide definitive structural information but also contribute to a deeper understanding of the interplay of weak intermolecular interactions in shaping the solid-state architecture of functionalized organic molecules. This knowledge is invaluable for the rational design of new pharmaceutical and materials with tailored properties.
References
Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6)[1]
Application: Intermediate for Medicinal Chemistry and Process Development
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Significance
Aryloxyacetic acids bearing ortho-nitro and para-halogen substitutions are highly versatile building blocks in modern drug discovery. Specifically, 4-bromo-2-nitrophenoxyacetic acid serves as a critical intermediate in the synthesis of functionalized benzoxazines, histone deacetylase (HDAC) inhibitors[2], and potent retinoic acid receptor-related orphan receptor gamma (RORγ) agonists[3].
This application note provides a comprehensive, self-validating guide to synthesizing 4-bromo-2-nitrophenoxyacetic acid. To accommodate different research needs, we detail two distinct synthetic routes: a high-purity two-step sequence ideal for sensitive medicinal chemistry (MedChem) applications, and a scalable, atom-economical one-pot aqueous procedure for process chemistry.
Mechanistic Rationale & Reaction Design
The synthesis relies on a bimolecular nucleophilic substitution (
) via the Williamson ether synthesis pathway. The rational design of these reaction conditions is dictated by the electronic properties of the starting material:
Substrate Acidity & Nucleophilicity: The starting material, 4-bromo-2-nitrophenol, possesses a highly acidic phenolic proton (
) due to the strong inductive and resonance electron-withdrawing effects of the ortho-nitro group. While this facilitates rapid deprotonation even with mild bases, it concurrently delocalizes the electron density of the resulting phenoxide anion, reducing its nucleophilicity. Consequently, the alkylation step requires elevated temperatures (80–100 °C) and highly electrophilic alkylating agents to achieve complete conversion.
Solvent & Base Selection (Method A): By employing a polar aprotic solvent like Dimethylformamide (DMF), the phenoxide anion remains unsolvated and highly reactive. Potassium carbonate (
) is selected as a mild, non-nucleophilic base to prevent the premature hydrolysis of the ethyl bromoacetate alkylating agent.
Aqueous One-Pot Thermodynamics (Method B): When using chloroacetic acid in an aqueous medium, a stoichiometric excess of Sodium Hydroxide (NaOH) is mandatory. Chloroacetic acid consumes one equivalent of base to form the sodium carboxylate salt before the
displacement can occur. A total of 2.5 equivalents of NaOH ensures complete deprotonation of both the phenol and the acid, while providing a thermodynamic driving force for the reaction at reflux.
This route utilizes an ester intermediate to prevent di-alkylation and simplify organic extraction, followed by mild saponification.
Step 1: Alkylation (Synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate)
Preparation: Charge a dry 100 mL round-bottom flask with 4-bromo-2-nitrophenol (1.0 eq, 10.0 mmol, 2.18 g).
Deprotonation: Add anhydrous DMF (20 mL) followed by Potassium Carbonate (
, 1.5 eq, 15.0 mmol, 2.07 g). Stir the suspension at room temperature for 15 minutes. Causality: The solution will transition to a deep orange/red color, visually validating the formation of the phenoxide anion.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours under an inert nitrogen atmosphere.
Workup: Cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Hydrolysis
Saponification: Dissolve the crude ester in a solvent mixture of THF:H
Reaction: Stir vigorously at room temperature for 2 hours.
Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and slowly acidify with 1M HCl until the pH reaches ~2.0. Causality: The
of the target carboxylic acid is ~3.0. Dropping the pH to 2.0 ensures complete protonation, forcing the free acid to precipitate out of the aqueous phase.
Collection: Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the pure product.
Method B: One-Pot Synthesis (Process Scale Route)
This route is optimized for atom economy and utilizes inexpensive, highly scalable reagents.
Base Preparation: In a 100 mL round-bottom flask, dissolve NaOH (2.5 eq, 25.0 mmol, 1.00 g) in distilled H
O (15 mL).
Phenoxide Formation: Add 4-bromo-2-nitrophenol (1.0 eq, 10.0 mmol, 2.18 g) to the basic solution and stir until completely dissolved (yielding a deep red solution).
Reagent Addition: In a separate vial, dissolve Chloroacetic acid (1.2 eq, 12.0 mmol, 1.13 g) in H
O (5 mL). Add this solution dropwise to the reaction flask.
Reaction: Heat the mixture to reflux (100 °C) for 12 hours.
Isolation: Cool the mixture to room temperature. Acidify the solution with concentrated HCl to pH ~2.0 to precipitate the product.
Purification: Filter the crude solid and recrystallize from a hot ethanol/water mixture to afford the pure 4-bromo-2-nitrophenoxyacetic acid.
Quantitative Data & Analytical Summaries
Table 1: Comparison of Reaction Parameters (Method A vs. Method B)
Parameter
Method A (Two-Step)
Method B (One-Pot)
Primary Reagents
Ethyl bromoacetate, , LiOH
Chloroacetic acid, NaOH
Solvent System
DMF (Step 1); THF/HO (Step 2)
HO
Reaction Temperature
80 °C (Alkylation); RT (Hydrolysis)
100 °C (Reflux)
Total Reaction Time
~6 Hours
~12 Hours
Overall Yield
85 - 92%
70 - 78%
Purity (LC-MS)
> 98% (No recrystallization needed)
~90% (Requires recrystallization)
Primary Advantage
High purity, mild hydrolysis conditions
Green solvent, highly scalable
Table 2: Expected Analytical Characterization Data
Google Patents. "WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease". World Intellectual Property Organization.
ResearchGate. "Discovery and Extensive in Vitro Evaluations of NK-HDAC-1: A Chiral Histone Deacetylase Inhibitor as a Promising Lead". Scientific Literature Database.
Application Notes and Protocols for the Recrystallization of 4-Bromo-2-nitrophenoxyacetic Acid
Abstract This document provides a comprehensive guide to the purification of 4-Bromo-2-nitrophenoxyacetic acid via recrystallization. The protocol herein is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the purification of 4-Bromo-2-nitrophenoxyacetic acid via recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, a critical intermediate in pharmaceutical and agrochemical synthesis. This guide details solvent selection, a step-by-step recrystallization procedure, and troubleshooting strategies, all grounded in established principles of organic chemistry.
Introduction: The Imperative for Purity
4-Bromo-2-nitrophenoxyacetic acid is a key building block in the synthesis of a variety of biologically active molecules.[1] The presence of impurities, even in small amounts, can significantly impact the yield, stereochemistry, and biological activity of the final products. Therefore, a robust and reproducible purification method is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding material of high purity.[2] This application note provides a detailed protocol for the recrystallization of 4-Bromo-2-nitrophenoxyacetic acid, enabling researchers to obtain a product with a sharp melting point and consistent analytical data.
Physicochemical Properties of 4-Bromo-2-nitrophenoxyacetic Acid
A thorough understanding of the physical properties of the target compound is crucial for developing an effective recrystallization protocol.
The significant variation in the reported melting point underscores the importance of purification to obtain a consistent and pure product.
The Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures.[6] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration).[7]
Recommended Recrystallization Protocol
Due to the polar nature of 4-Bromo-2-nitrophenoxyacetic acid, arising from the carboxylic acid and nitro functional groups, polar solvents are logical starting points for solvent screening.[8] A mixed solvent system is often effective for such compounds.[9][10]
A preliminary solvent screen is recommended to identify the optimal solvent or solvent pair. Based on the solubility of similar compounds like 4-nitrophenylacetic acid, an ethanol/water or acetic acid/water system is a promising starting point.[11]
Procedure for Solvent Screening:
Place a small amount (approx. 50 mg) of crude 4-Bromo-2-nitrophenoxyacetic acid into several test tubes.
Add a small volume (approx. 1 mL) of a single solvent to each test tube at room temperature. Observe the solubility.
If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound upon heating.
If the compound is soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.
For promising solvents (dissolves when hot, insoluble when cold), allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
This protocol utilizes a mixed solvent system of ethanol and water, a common and effective choice for polar organic compounds.[9]
Dissolution:
Place the crude 4-Bromo-2-nitrophenoxyacetic acid in an Erlenmeyer flask.
Add the minimum amount of hot ethanol required to just dissolve the solid. Stir continuously while heating.
Hot Filtration (if necessary):
If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
Inducing Crystallization:
To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
If the solution remains clear, it may be too dilute. If it becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate.
Crystal Formation:
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
Isolation of Crystals:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
Drying:
Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) or in a vacuum desiccator.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Oiling Out
The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.
Reheat the solution to dissolve the oil. Add more of the better solvent (ethanol in this case) to lower the saturation point. Allow for slower cooling.[8]
No Crystal Formation
The solution is too dilute, or nucleation is slow.
Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure compound if available. If the solution is too dilute, evaporate some of the solvent.[8]
Low Recovery
The compound is too soluble in the cold solvent mixture, or too much solvent was used.
Cool the filtrate in an ice bath for a longer period. Minimize the amount of solvent used for dissolution and washing.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 4-Bromo-2-nitrophenoxyacetic acid.
Conclusion
The protocol described in this application note provides a reliable method for the purification of 4-Bromo-2-nitrophenoxyacetic acid. Adherence to these guidelines, particularly the principles of solvent selection and controlled cooling, will enable researchers to consistently obtain a high-purity product suitable for demanding applications in research and development.
References
Google Patents. (2012). Synthesis method of 4-bromo-2-nitrophenyl acetic acid. CN102718659A.
University of California, Irvine. Recrystallization. [Link]
University of California, Davis. Crystallization. [Link]
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
The Royal Society of Chemistry. (2025). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. [Link]
Figshare. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4‑Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. [Link]
The Royal Society of Chemistry. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
ResearchGate. (1995). Molecular Cocrystals of Carboxylic Acids. XXVIII. Nitro-Substituted Carboxylic Acids with Lewis Bases: the Crystal Structures of the Adducts of 3,5-Dinitrobenzoic Acid with N-Methylaniline (1 : 1), (4-Nitrophenyl)acetic Acid with Cyclohexane-1,4-diamine (2. [Link]
Cheméo. Chemical Properties of 4-Bromophenylacetic acid (CAS 1878-68-8). [Link]
Application Note: Strategic Esterification of 4-Bromo-2-nitrophenoxyacetic Acid
Executive Summary & Mechanistic Context 4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and agrochemical development . T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and agrochemical development . The aryl bromide moiety serves as a prime candidate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-nitro group acts as a masked amine, readily reducible for subsequent cyclization into benzoxazin-3-ones or related heterocyclic scaffolds.
Esterification of the carboxylic acid is a critical transformation required to either protect the acidic proton during downstream organometallic reactions or to modulate the lipophilicity and pharmacokinetic profile of the final pharmacophore. Because the aryloxyacetic acid scaffold exhibits unique electronic and steric properties, the choice of esterification methodology must be precisely matched to the target ester class.
Methodology Selection & Workflow
To accommodate the synthesis of various ester derivatives—ranging from simple aliphatic esters (e.g., CAS: 528892-33-3) to sterically hindered protective groups—three divergent synthetic strategies are employed.
Fig 1. Divergent synthetic strategies for 4-Bromo-2-nitrophenoxyacetic acid esterification.
Quantitative Comparison of Methodologies
The following matrix summarizes the operational parameters and expected outcomes for each esterification pathway, allowing researchers to select the optimal route based on their target molecule.
Mechanistic Causality: Concentrated sulfuric acid serves a dual purpose: it protonates the carbonyl oxygen to increase electrophilicity and acts as a dehydrating agent to drive the equilibrium toward the ester product . Using the alcohol as the solvent leverages Le Chatelier's principle to maximize conversion.
Step-by-Step Procedure:
Charge a 100 mL round-bottom flask with 4-Bromo-2-nitrophenoxyacetic acid (5.0 g, 18.1 mmol) and anhydrous ethanol (50 mL).
Add concentrated H₂SO₄ (0.1 mL, ~0.1 eq) dropwise at room temperature with vigorous stirring.
Equip the flask with a reflux condenser and heat to 78 °C for 6 hours.
Self-Validating In-Process Control (IPC): The starting material exhibits poor solubility in cold ethanol, forming a suspension. As the reaction proceeds, the mixture will transition into a homogeneous pale-yellow solution. TLC (Hexanes/EtOAc 3:1) will confirm completion; the starting acid remains at the baseline (R_f ~ 0.0), while the ethyl ester migrates to R_f ~ 0.6.
Workup Rationale: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL). Causality: The basic wash is critical; it neutralizes the H₂SO₄ catalyst and deprotonates any unreacted carboxylic acid, partitioning it into the aqueous layer .
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl 2-(4-bromo-2-nitrophenoxy)acetate as a pale-yellow solid.
Mechanistic Causality: Fischer esterification fails for benzyl esters because benzyl alcohol can form a stable benzyl cation under strongly acidic conditions, leading to unwanted etherification or polymerization. Instead, base-promoted alkylation utilizes K₂CO₃ to deprotonate the acid, forming a highly nucleophilic carboxylate anion that undergoes a clean S_N2 reaction with an alkyl halide.
Step-by-Step Procedure:
Dissolve 4-Bromo-2-nitrophenoxyacetic acid (5.0 g, 18.1 mmol) in anhydrous DMF (25 mL) in a dry flask under nitrogen.
Add anhydrous K₂CO₃ (3.75 g, 27.1 mmol, 1.5 eq) and stir at room temperature for 15 minutes.
Heat the reaction mixture to 50 °C and stir for 8 hours.
Self-Validating IPC: The addition of K₂CO₃ generates a fine suspension of the potassium carboxylate salt. The reaction is complete when the lachrymatory odor of benzyl bromide dissipates and LC-MS indicates the disappearance of the[M-H]⁻ ion at m/z 274/276.
Workup Rationale: Quench the reaction by pouring it into ice-water (150 mL). Causality: DMF is highly water-soluble. Flooding the reaction with water forces the highly lipophilic benzyl ester to precipitate cleanly. Filter the precipitate, wash with cold water, and dry under a vacuum to afford the product.
Mechanistic Causality: For sterically hindered alcohols (e.g., tert-butanol), standard acid catalysis is ineffective. EDC·HCl is used to activate the carboxylic acid. The addition of DMAP is non-negotiable; it acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that reacts rapidly with the bulky alcohol, completely suppressing the formation of the dead-end N-acylurea byproduct.
Step-by-Step Procedure:
Dissolve 4-Bromo-2-nitrophenoxyacetic acid (5.0 g, 18.1 mmol) and tert-butanol (3.45 mL, 36.2 mmol, 2.0 eq) in anhydrous CH₂Cl₂ (50 mL).
Cool the mixture to 0 °C using an ice bath to minimize thermal side reactions.
Add EDC·HCl (4.16 g, 21.7 mmol, 1.2 eq) followed by DMAP (0.22 g, 1.8 mmol, 0.1 eq).
Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
Self-Validating IPC: Unlike DCC, which produces an insoluble urea precipitate, EDC·HCl produces a water-soluble urea. The reaction mixture should remain a clear, pale-yellow solution throughout the process.
Workup Rationale: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (25 mL) to remove DMAP and the EDC-urea byproduct, followed by saturated NaHCO₃ (25 mL) to remove unreacted starting acid. Dry the organic phase over Na₂SO₄ and concentrate to yield the tert-butyl ester.
Quality Control & Analytical Validation
To definitively confirm the success of the esterification, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be employed:
¹H NMR (DMSO-d₆): The most diagnostic signal is the methylene bridge (-O-CH₂-CO-). In the starting 4-Bromo-2-nitrophenoxyacetic acid, these protons typically appear as a sharp singlet around δ 4.80 ppm. Upon esterification, this singlet shifts slightly (e.g., to δ 4.95 ppm for the ethyl ester), and new signals corresponding to the ester alkyl group emerge (e.g., a quartet at δ 4.15 ppm and a triplet at δ 1.18 ppm for the ethyl derivative).
ESI-MS: The starting acid ionizes well in negative mode, showing an [M-H]⁻ isotopic doublet at m/z 274/276 (due to ⁷⁹Br/⁸¹Br). The resulting neutral esters will ionize in positive mode, typically presenting as [M+H]⁺ or [M+Na]⁺ adducts (e.g., the ethyl ester expected at m/z 325.9 / 327.9 for [M+Na]⁺).
References
AA Blocks. (2023). Product Index - 4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6). AA Blocks. URL:[Link]
Chemguide. (n.d.). Preparation of Esters - The chemistry of the reaction. Chemguide. URL:[Link]
Amherst College. (n.d.). Experiment 18 — Synthesis of Esters. Amherst College Laboratory Manuals. URL:[Link]
Application
Application Note: Nucleophilic Substitution Strategies for 4-Bromo-2-nitrophenoxyacetic Acid
This application note details the nucleophilic substitution strategies involving 4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6). This scaffold is a critical intermediate in the synthesis of benzoxazinones and benzo...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the nucleophilic substitution strategies involving 4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6). This scaffold is a critical intermediate in the synthesis of benzoxazinones and benzo[b][1,4]oxazines , which are privileged structures in medicinal chemistry (e.g., RORγ agonists, antibacterial agents).
The guide focuses on three distinct nucleophilic substitution pathways:
Intermolecular SN2 Alkylation: The primary synthesis of the scaffold.
Intramolecular Nucleophilic Acyl Substitution: The cyclization to form the heterocyclic core.
Metal-Catalyzed Nucleophilic Substitution: Functionalization of the aryl bromide.
Introduction & Molecule Profile[1][2][3]
4-Bromo-2-nitrophenoxyacetic acid is a bifunctional aromatic ether characterized by a deactivated aryl bromide and an electron-withdrawing nitro group meta to the halogen. Unlike standard SNAr substrates where the nitro group activates the halogen (ortho/para), the meta positioning here renders the bromide inert to classical uncatalyzed nucleophilic aromatic substitution.
Instead, the "nucleophilic substitution" relevance of this molecule lies in:
Its Synthesis: The nucleophilic attack of the phenoxide on
-halo acids (SN2).
Its Cyclization: The intramolecular attack of the reduced amine on the carboxylic tail (Acyl Substitution).
Its Derivatization: The displacement of the bromide via Palladium/Copper catalysis (Buchwald/Ullmann type substitutions).
Structural Analysis & Reactivity Map[1]
Moiety
Position
Reactivity Profile
Primary Application
Phenoxyacetic Acid
C1
Nucleophile (Precursor): Phenolic oxygen acts as nucleophile during synthesis.Electrophile (Product): Carboxylic acid acts as electrophile for cyclization.
Scaffold Formation
Nitro Group
C2
Auxiliary: Electron-withdrawing group (EWG). Activates the phenol acidity but deactivates the ring for electrophilic attack.
Precursor to Amine (for cyclization)
Bromine
C4
Leaving Group: Inert to standard SNAr due to meta-nitro placement. Highly reactive in Pd-catalyzed cross-couplings.
Library Diversification (R-Group installation)
Core Protocol 1: Synthesis via Intermolecular SN2 Substitution[1]
This protocol describes the synthesis of the title compound via the O-alkylation of 4-bromo-2-nitrophenol . This is the foundational nucleophilic substitution reaction "involving" this scaffold.
Mechanism
The reaction proceeds via a classic SN2 mechanism . The base deprotonates the phenol (pKa ~7.0 due to the nitro group), generating a phenoxide nucleophile. This species attacks the electrophilic
-carbon of chloroacetic acid (or ethyl chloroacetate), displacing the chloride.
Materials
Substrate: 4-Bromo-2-nitrophenol (1.0 equiv)
Reagent: Ethyl chloroacetate (1.2 equiv) or Chloroacetic acid
Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) - Preferred over NaOH to prevent ester hydrolysis if using ethyl ester.
Solvent: DMF or Acetone (Anhydrous)
Step-by-Step Protocol
Nucleophile Formation:
Charge a reaction vessel with 4-Bromo-2-nitrophenol (22.5 g, 103 mmol) and anhydrous DMF (150 mL).
Add K₂CO₃ (28.5 g, 206 mmol) in a single portion.
Observation: The solution will turn bright yellow/orange, indicating the formation of the nitrophenoxide anion.
Stir at ambient temperature for 30 minutes to ensure complete deprotonation.
This protocol utilizes the synthesized scaffold to generate the benzoxazinone core. This involves the reduction of the nitro group followed by an intramolecular nucleophilic acyl substitution.
Pathway Logic
Reduction: NO₂
NH₂.
Cyclization: The amine nitrogen (nucleophile) attacks the carbonyl carbon of the pendant acetic acid side chain (electrophile).
Elimination: Loss of water (or ethanol if ester is used) closes the ring.
Step-by-Step Protocol
Iron-Mediated Reduction (Bechamp Conditions):
Dissolve 4-Bromo-2-nitrophenoxyacetic acid (10 g) in Acetic Acid (100 mL).
Add Iron powder (5.0 equiv) slowly (exothermic).
Heat to 90°C for 2 hours.
Mechanism Note: Under these acidic conditions, the reduced aniline spontaneously attacks the carboxylic acid, driving the cyclization in situ.
Isolation:
Filter the hot mixture through Celite to remove iron residues.
Concentrate the filtrate to ~20 mL.
Pour into ice water. The product, 6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one , precipitates as a tan solid.
Validation:
LC-MS: Look for Mass [M+H] = 228/230 (Br isotope pattern).
IR: Appearance of the lactam carbonyl stretch (~1690 cm⁻¹).
Advanced Protocol 3: Metal-Catalyzed Nucleophilic Substitution of Bromide[1]
While the bromide at C4 is deactivated for uncatalyzed SNAr, it is an excellent handle for Palladium-catalyzed nucleophilic substitution (Buchwald-Hartwig Amination) to diversify the library.
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, 1.2 equiv).
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).
Base: Cs₂CO₃ (2.0 equiv).
Solvent: Toluene/t-BuOH (5:1), 100°C, 12 h.
Outcome: The nucleophilic amine displaces the bromide, creating a C-N bond. This allows for the rapid generation of RORγ agonist analogs.
Visualizing the Reaction Pathways[4][5]
The following diagram illustrates the logical flow from the starting phenol to the functionalized drug scaffold, highlighting the specific nucleophilic substitution events.
Figure 1: Reaction workflow for 4-Bromo-2-nitrophenoxyacetic acid, detailing the progression from SN2 synthesis to downstream cyclization and catalytic substitution.
Summary of Reaction Parameters
Reaction Type
Target Bond
Reagents
Critical Parameter
Ref.
SN2 Alkylation
O–C (Ether)
Ethyl chloroacetate, K₂CO₃, DMF
Temp < 30°C (Control exotherm)
[1, 2]
Nu-Acyl Substitution
N–C (Lactam)
Fe/AcOH or H₂/Pd
Acidic media promotes in situ cyclization
[1]
Pd-Cat Substitution
C–N (Aniline)
Amine, Pd-Cat, Base
Inert atmosphere (Argon) required
[3]
References
Patent: Xi, Q. et al. "Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists." CN107980042B. (2018).
Journal: Huc, I. et al. "Helical aromatic oligoamide foldamers for peptide macrocycle and protein surface recognition." Dissertation LMU München. (2015).
Method
Application Note: Optimized Reagents and Protocols for Coupling 4-Bromo-2-Nitrophenoxyacetic Acid in Solid-Phase Peptide Synthesis
Introduction & Chemical Rationale 4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6) is a highly versatile, bifunctional building block utilized in solid-phase peptide synthesis (SPPS) and bioconjugation. Structurally,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6) is a highly versatile, bifunctional building block utilized in solid-phase peptide synthesis (SPPS) and bioconjugation. Structurally, it features an ortho-nitrophenoxy core that acts as a putative photolabile scaffold or traceless linker, and a para-bromo substituent that serves as a robust bioorthogonal handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).
Integrating this building block into a peptide sequence requires forming an amide bond between its carboxylic acid and the N-terminal amine of a resin-bound peptide. However, the ether oxygen at position 1 and the bulky ortho-nitro group at position 2 create a highly specific steric and electronic environment that complicates standard coupling procedures. As a Senior Application Scientist, I have designed this guide to provide field-proven insights into selecting the correct reagents to overcome these barriers, ensuring high-fidelity synthesis through self-validating protocols.
Mechanistic Insight: The Causality of Reagent Selection (E-E-A-T)
Coupling an aryloxyacetic acid derivative like 4-Bromo-2-nitrophenoxyacetic acid is not as straightforward as coupling a standard Fmoc-amino acid. The electron-withdrawing nature of the nitro group and the conformational rigidity imposed by the ortho-substitution can destabilize certain active ester intermediates and slow down the acylation rate.
The Danger of Uronium/Aminium Salts (HATU/HBTU):
While HATU is often considered the "gold standard" for difficult couplings, its use here carries significant risk. If the acylation of the sterically hindered 4-Bromo-2-nitrophenoxyacetic acid is slow, the highly reactive HATU reagent can react directly with the peptide's free N-terminal amine. This side reaction forms a dead-end tetramethylguanidinium byproduct , permanently terminating the peptide chain.
The Solution: DIC and OxymaPure:
To circumvent guanidinylation while maintaining high reactivity, carbodiimide-based activation using N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the optimal choice. OxymaPure forms a highly reactive, neutral active ester that is immune to guanidinylation. Furthermore, it avoids the use of strong bases like DIPEA, preventing base-catalyzed side reactions (such as premature cleavage or epimerization of sensitive adjacent residues) .
Quantitative Comparison of Coupling Reagents
Reagent System
Activation Intermediate
Equivalents Needed
Reaction Time
Risk of Guanidinylation
Typical Yield
DIC / OxymaPure
Oxyma Active Ester
3.0 - 4.0
2 - 3 hours
None
> 95%
HATU / DIPEA
At Active Ester
2.0 - 3.0
1 - 2 hours
High (if slow)
85 - 95%
PyBOP / NMM
OBt Active Ester
3.0 - 4.0
3 - 4 hours
None
80 - 90%
Workflow and Mechanistic Visualizations
Fig 1. Solid-phase workflow for 4-Bromo-2-nitrophenoxyacetic acid integration and downstream processing.
Fig 2. Mechanistic rationale for selecting DIC/Oxyma over HATU to prevent side reactions.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, every step in this methodology includes a built-in validation gate. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Resin Preparation and Swelling
Causality: Proper swelling exposes the internal porous network of the polystyrene resin, ensuring the sterically hindered linker can physically access the N-terminal amines.
Weigh the Fmoc-deprotected peptide-resin (e.g., Rink Amide or Wang resin) into a fritted solid-phase synthesis syringe.
Add Dichloromethane (DCM) to swell the resin (10 mL per gram of resin). Agitate gently on a shaker for 20 minutes.
Validation Gate: Visually inspect the resin bed. The volume must expand by at least 2-to-3-fold. If swelling is poor, wash with a 1:1 mixture of DCM/DMF to force expansion.
Wash the resin 3× with N,N-Dimethylformamide (DMF) to prepare for coupling.
Protocol 2: Activation and Coupling (DIC/OxymaPure)
Causality: Pre-activation of the acid with Oxyma ensures that the active ester is fully formed before it encounters the resin, maximizing the acylation rate and minimizing degradation.
In a clean glass vial, dissolve 4-Bromo-2-nitrophenoxyacetic acid (3.0 equivalents relative to resin loading) and OxymaPure (3.0 equivalents) in minimal DMF (approx. 0.1 M concentration).
Add DIC (3.0 equivalents) to the mixture. Stir for 2–3 minutes at room temperature to allow the formation of the Oxyma active ester.
Transfer the activated mixture to the syringe containing the swollen peptide-resin.
Agitate at room temperature for 2 to 3 hours. Note: Extended coupling times are safe here because the DIC/Oxyma system is nearly neutral, preventing base-catalyzed epimerization.
Drain the reagents and wash the resin sequentially with DMF (3×) and DCM (3×).
Validation Gate (Kaiser Test): Perform a Kaiser Test (Ninhydrin assay) on a few resin beads.
Fail: Beads turn blue (free amines remain). If positive, repeat steps 1–5 using 2.0 equivalents of reagents.
Protocol 3: Micro-Cleavage and LC-MS Verification
Causality: Before committing the entire batch to downstream cross-coupling or cleavage, structural confirmation is mandatory to ensure the bromo-isotope signature is present.
Transfer ~5 mg of the coupled resin to a microcentrifuge tube.
Add 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O). Incubate for 1 hour at room temperature.
Precipitate the cleaved product in 1 mL of cold diethyl ether, centrifuge at 10,000 rpm for 3 mins, and dissolve the pellet in 50% Acetonitrile/Water.
Validation Gate (LC-MS): Analyze the supernatant via LC-MS.
Confirm the mass shift corresponding to the addition of the 4-Bromo-2-nitrophenoxyacetyl moiety (+257 Da to the base peptide mass).
Critical Check: Look for the characteristic 1:1 (M / M+2) isotopic pattern indicative of a single Bromine atom.
Protocol 4: Photochemical Cleavage (If utilized as a photolabile linker)
Causality: The ortho-nitro group absorbs strongly in the near-UV range. Utilizing 365 nm light prevents photolytic damage to sensitive endogenous amino acids like Tryptophan or Tyrosine, which absorb at 280 nm .
Suspend the purified, conjugated peptide in a UV-transparent buffer (e.g., PBS or Methanol) inside a quartz reaction vessel.
Irradiate using a high-pressure mercury lamp or LED source emitting strictly at 365 nm for 1 to 2 hours with gentle stirring.
Validation Gate: Monitor the reaction via HPLC. The disappearance of the starting material peak and the emergence of the cleaved payload peak confirm successful photolysis.
References
Photocleavage of the polypeptide backbone by 2-nitrophenylalanine.
Chemistry & Biology (via PMC).
URL:[Link]
Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release.
Nature Communications (via PMC).
URL:[Link]
Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides.
NIH / PMC.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 4-Bromo-2-nitrophenoxyacetic Acid
The following technical guide is designed as a specialized support resource for researchers optimizing the synthesis of 4-Bromo-2-nitrophenoxyacetic acid . This guide moves beyond basic textbook procedures to address the...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed as a specialized support resource for researchers optimizing the synthesis of 4-Bromo-2-nitrophenoxyacetic acid .
This guide moves beyond basic textbook procedures to address the specific electronic and solubility challenges posed by the nitro-substituted phenolic substrate.
Ticket ID: OPT-YIELD-4B2N
Subject: Yield Improvement & Troubleshooting for Williamson Ether Synthesis of Nitro-Phenols
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Reaction Logic
The synthesis of 4-Bromo-2-nitrophenoxyacetic acid typically proceeds via a Williamson Ether Synthesis between 4-bromo-2-nitrophenol and chloroacetic acid (or bromoacetic acid) under basic conditions.[1][2]
The Core Challenge:
The presence of the nitro group (-NO₂) at the ortho position creates two antagonistic effects:
Acidity: It increases the acidity of the phenol (pKa ~7), making deprotonation easy.
Nucleophilicity: It strongly withdraws electrons from the phenoxide oxygen, making it a poor nucleophile .
Consequently, the reaction fights a constant battle against the hydrolysis of chloroacetic acid (a side reaction with water) which often proceeds faster than the desired ether formation.
Reaction Pathway & Competing Mechanisms
The following diagram illustrates the primary reaction pathway versus the yield-killing side reaction.
Figure 1: Mechanistic pathway showing the competition between the desired SN2 substitution and the parasitic hydrolysis of the alkylating agent.
Optimized "Gold Standard" Protocol
Based on industrial optimization for electron-deficient phenols.
Deprotonation: In a round-bottom flask, dissolve 4-Bromo-2-nitrophenol (10 mmol) in 3M NaOH (30 mmol). Stir for 15 minutes at room temperature. The solution should turn a deep yellow/orange (phenoxide formation).
Reagent Preparation: Separately, prepare a solution of Chloroacetic acid (15-20 mmol) in water, neutralized carefully with solid Na₂CO₃ or dilute NaOH until pH ~7-8. Crucial: Adding acidic chloroacetic acid directly to the phenoxide can protonate the phenol, stopping the reaction.
Addition: Add the chloroacetate solution to the phenoxide mixture.
Reflux: Heat the mixture to mild reflux (100°C) for 3-4 hours.
Optimization Tip: If using Chloroacetic acid, reflux is mandatory.[2] If using Bromoacetic acid , lower temperatures (60-80°C) are sufficient and reduce side reactions.[1][2]
Work-up (The Critical Step):
Cool the reaction mixture to room temperature.
Acidification: Slowly add 6M HCl with vigorous stirring until pH < 1 .
Why? The product is a carboxylic acid. At pH > 3, it remains soluble as a salt. You must drive the pH down to precipitate the free acid.
Isolation: Filter the precipitate. Wash with cold water (to remove glycolic acid and salts).
Purification: Recrystallize from hot water or ethanol/water (1:1).
Troubleshooting Guide (Q&A)
Phase 1: Reaction Issues
Q: My reaction conversion is stuck at 50%. TLC shows starting material remaining.
Diagnosis: The chloroacetic acid likely hydrolyzed to glycolic acid before it could react with your phenol. This is common because the nitro-phenoxide is a sluggish nucleophile.[2]
Solution:
Add Reagent in Portions: Do not add all chloroacetic acid at once. Add 0.5 eq every hour during reflux.[2]
Switch Reagents: Switch from Chloroacetic acid to Bromoacetic acid . The bromide is a better leaving group, speeding up the SN2 reaction relative to the hydrolysis background rate.
Increase Concentration: Run the reaction more concentrated (minimize water volume) to increase collision frequency.
Q: I see a lot of tar/black residue.
Diagnosis: Thermal decomposition or oxidation of the phenoxide.
Solution:
Degas your solvents with Nitrogen/Argon before heating.[2]
Lower the bath temperature slightly (e.g., from 110°C to 95°C) and extend the reaction time.
Phase 2: Work-up & Isolation[1][2]
Q: I acidified the solution, but no solid precipitated.
Diagnosis:
pH not low enough: Phenoxyacetic acids can have low pKa values.[2] pH 4 is not acidic enough.[2] Aim for pH 1.
Volume too high: The product is slightly soluble in water.[4] If you used too much solvent, the product remains dissolved.
Solution:
Check pH with a calibrated meter, not just paper.[2]
Extract the aqueous acidic layer with Ethyl Acetate (3x) . Combine organics, dry over MgSO₄, and evaporate. This recovers the product that didn't precipitate.
Q: The product melting point is too low (Impure).
Diagnosis: Contamination with unreacted phenol or glycolic acid.[2]
Solution:
Bicarbonate Wash: Dissolve the crude solid in saturated NaHCO₃. The product (acid) and glycolic acid will dissolve; unreacted nitrophenol (weak acid) will likely remain insoluble or can be extracted out with Ether/DCM.
Filter the aqueous bicarbonate layer, then re-acidify with HCl to reprecipitate the pure product.
Advanced Optimization: Anhydrous Route
If the aqueous method fails to yield >60%, switch to the Anhydrous Solvent Method . This eliminates hydrolysis completely.[2]
Parameter
Aqueous Method (Standard)
Anhydrous Method (High Yield)
Solvent
Water
DMF or Acetone
Base
NaOH / KOH
K₂CO₃ (Anhydrous)
Reagent
Chloroacetic Acid
Ethyl Bromoacetate
Mechanism
SN2 (competed by hydrolysis)
SN2 (Clean)
Work-up
Acidify & Filter
Hydrolysis step required*
Protocol Modification for Anhydrous Route:
Dissolve 4-Bromo-2-nitrophenol in dry DMF (Dimethylformamide).
Add K₂CO₃ (2.5 eq) and Ethyl Bromoacetate (1.2 eq).
Stir at 60-80°C for 2-4 hours.
Pour into ice water. The Ethyl Ester intermediate will precipitate.
Hydrolysis Step: Collect the ester, reflux in 10% NaOH for 1 hour, then acidify to get the final acid.
Benefit: This route often boosts yields to >85% by preventing reagent destruction.[2]
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing and resolving common synthetic failures.
References
Synthesis of 4-Bromo-2-nitrophenoxyacetic acid (Patent Route Context)
Google Patents. "CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid."[1][2][5]
General Phenoxyacetic Acid Synthesis Protocols
Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][6][7][8][9][10][11]
[Link]
Technical Support Center: Troubleshooting Solubility Issues with 4-Bromo-2-nitrophenoxyacetic Acid
Welcome to the technical support center for 4-Bromo-2-nitrophenoxyacetic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Bromo-2-nitrophenoxyacetic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Poor aqueous solubility is a common hurdle for substituted aromatic carboxylic acids, and this document provides a structured, science-backed approach to systematically overcome these issues.
Part 1: Understanding the Core Problem - Physicochemical Insights
A foundational understanding of the molecule's properties is critical before troubleshooting. Experimental choices should be driven by the compound's inherent chemical nature.
Q1: Why is 4-Bromo-2-nitrophenoxyacetic acid expected to have poor solubility in neutral water?
Answer: The low aqueous solubility of 4-Bromo-2-nitrophenoxyacetic acid at neutral or acidic pH is a direct result of its molecular structure. Several key features contribute to this property:
Lipophilic Aromatic System: The core structure is a substituted benzene ring, which is inherently nonpolar and hydrophobic ("water-fearing").
Bromo- and Nitro- Substituents: The bromine atom significantly increases the molecule's lipophilicity. While the nitro group is polar, its primary effect in the solid state can be to increase the crystal lattice energy, making it more difficult for solvent molecules to break apart the crystal and solvate the individual molecules.
The Carboxylic Acid Group: This is the most important functional group for understanding its solubility. In its protonated form (at acidic to neutral pH), the carboxylic acid (-COOH) is uncharged and only moderately polar. It cannot effectively counteract the hydrophobicity of the rest of the molecule, leading to poor dissolution in water.
Q2: How does pH control the solubility of this compound?
Answer: The solubility of 4-Bromo-2-nitrophenoxyacetic acid is fundamentally dependent on pH. The key is the ionization of the carboxylic acid group.
The Principle of Ionization: As a carboxylic acid, the compound is a weak acid. The parent compound, phenoxyacetic acid, has a pKa of approximately 3.7.[1] The electron-withdrawing effects of the bromo- and nitro- groups will lower this pKa, making 4-Bromo-2-nitrophenoxyacetic acid a stronger acid than its parent.
Below the pKa: In an acidic environment (pH < pKa), the compound exists predominantly in its neutral, protonated form (R-COOH). This form is significantly less soluble in water.
Above the pKa: In a basic environment (pH > pKa), the carboxylic acid group loses a proton (deprotonates) to form the carboxylate anion (R-COO⁻). This negatively charged ion is much more polar than the neutral molecule, leading to a dramatic increase in its solubility in polar solvents like water. This transition from a poorly soluble acid to a highly soluble salt is the primary tool for manipulating its solubility.
Part 2: A Systematic Guide to Solubilization
This section provides a logical workflow and detailed protocols for addressing common solubility challenges.
Issue 1: My compound will not dissolve in my aqueous buffer (e.g., PBS, pH 7.4) at the desired concentration.
This is the most common challenge. The following workflow provides a systematic approach to solving this problem.
Caption: A systematic workflow for troubleshooting solubility.
Protocol 1: Solubilization by pH Adjustment
Principle: This protocol leverages the deprotonation of the carboxylic acid to its highly soluble carboxylate salt form. This is the most direct and often preferred method if compatible with the downstream application.
Materials:
4-Bromo-2-nitrophenoxyacetic acid
Target aqueous buffer (e.g., PBS)
0.1 M and 1.0 M Sodium Hydroxide (NaOH) solution
Calibrated pH meter
Magnetic stirrer and stir bar
Methodology:
Suspension: Add the desired mass of 4-Bromo-2-nitrophenoxyacetic acid to the target volume of your aqueous buffer. The compound will likely form a suspension.
Stirring: Begin stirring the suspension at a moderate speed at room temperature.
Titration: While monitoring the pH with a calibrated meter, add 0.1 M NaOH dropwise to the suspension. Observe the solution for clarity.
Dissolution Point: Continue adding NaOH until the solid material is completely dissolved. The pH at which this occurs will likely be in the basic range (pH > 8.0).
Final pH Adjustment: If a specific final pH is required, carefully adjust it after the compound has fully dissolved. Be aware that lowering the pH significantly may cause the compound to precipitate.
Documentation: Record the final pH and the total volume of NaOH added. This information is crucial for reproducibility.
Issue 2: My compound precipitates when diluting an organic stock solution into an aqueous buffer.
Probable Cause: This common phenomenon, known as "crashing out," occurs when the compound's concentration in the final aqueous/organic mixture exceeds its solubility limit. The low percentage of the organic co-solvent in the final solution is insufficient to keep the hydrophobic compound dissolved.
Troubleshooting Steps:
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound.
Increase Final Co-solvent Concentration: Prepare a more concentrated stock solution so that a smaller volume is needed, or accept a higher final percentage of the co-solvent (e.g., 1% DMSO instead of 0.1%). Crucially, always run a vehicle control in your experiment to ensure the co-solvent concentration itself does not affect the results.
Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vigorously vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.
Combine pH and Co-solvent Methods: Adjust the pH of your target aqueous buffer to a slightly basic pH (e.g., 8.0-8.5) before adding the organic stock solution. This pre-ionization of the compound can significantly enhance its ability to remain soluble upon dilution.
Protocol 2: Preparing and Using a Co-Solvent Stock Solution
Principle: When pH adjustment is not an option, a water-miscible organic solvent can be used to prepare a concentrated stock solution, which is then diluted to a working concentration. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful solvents for this class of compounds.
Materials:
4-Bromo-2-nitrophenoxyacetic acid
High-purity, anhydrous DMSO or DMF
Vortex mixer
Micro-pipettes
Methodology:
Stock Solution Preparation:
Weigh a precise amount of the compound into a clean vial.
Add the appropriate volume of DMSO or DMF to achieve a high concentration (e.g., 10-50 mg/mL).
Vortex vigorously until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied to expedite dissolution, but ensure the solution returns to room temperature before use.[2]
Dilution into Aqueous Media:
Pre-warm your target aqueous buffer to the experimental temperature (e.g., 37°C for cell culture).
While vortexing the buffer, add the required volume of the stock solution drop-by-drop to achieve the final desired concentration.
Ensure the final concentration of the organic solvent is as low as possible and is compatible with your experimental system (typically <0.5% for cell-based assays).
Visual Inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, refer to the troubleshooting steps in Issue 2 .
Part 3: Data Summary & FAQs
Solubility Profile Summary
The following table provides a qualitative summary of the expected solubility behavior of 4-Bromo-2-nitrophenoxyacetic acid based on fundamental chemical principles.
Solvent System
Expected Solubility
Rationale
Aqueous Buffer (pH < 4)
Very Poor
The compound is in its protonated, neutral (R-COOH) form, which is highly lipophilic.
Aqueous Buffer (pH > 8)
High
The compound is deprotonated to its anionic salt form (R-COO⁻), which is highly polar and water-soluble.
DMSO, DMF
High
These are polar aprotic solvents capable of dissolving a wide range of organic compounds.
Methanol, Ethanol
Moderate to High
Polar protic solvents that can solvate both the carboxylic acid and the aromatic portions of the molecule.
Dichloromethane, Chloroform
Moderate
Nonpolar organic solvents that will dissolve the neutral form of the acid.
Hexanes, Toluene
Poor
Very nonpolar solvents that are unlikely to effectively solvate the polar nitro and carboxylic acid groups.
Frequently Asked Questions (FAQs)
Q: Can I use heat to dissolve the compound in my aqueous buffer?A: While gently warming can increase the rate of dissolution, it may lead to the formation of a supersaturated solution that can precipitate upon cooling to room temperature.[2] It is not a substitute for proper pH adjustment or the use of co-solvents. If you must use heat, ensure the compound remains in solution after it cools.
Q: What is the best starting solvent to try for making a stock solution?A: For biological applications, high-purity DMSO is the most common and effective starting point due to its high solubilizing power and compatibility with many assays at low final concentrations (<0.5%).
Q: My compound is an isomer, (4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3). Does this guide still apply?A: Yes, absolutely. (4-Bromo-2-nitrophenyl)acetic acid is a structural isomer where the acetic acid moiety is attached directly to the ring.[3][4] However, it is also a substituted aromatic carboxylic acid. The fundamental principles of its solubility being governed by the protonation state of the carboxylic acid group are identical. The strategies of pH adjustment and co-solvent use outlined in this guide are the correct approaches for that compound as well.
References
Sunway Pharm Ltd. (n.d.). 2-(4-bromo-2-nitrophenyl)acetic acid. Retrieved from [Link]
Google Patents. (2009). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link]
PubChemLite. (n.d.). 4-bromo-2-nitrophenylacetic acid (C8H6BrNO4). Retrieved from [Link]
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
minimizing side reactions during nitration of phenoxyacetic acids
Title: Technical Support Center: Optimizing Electrophilic Nitration of Phenoxyacetic Acids Introduction Welcome to the Advanced Synthesis Support Center. The nitration of phenoxyacetic acids presents a unique synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Optimizing Electrophilic Nitration of Phenoxyacetic Acids
Introduction
Welcome to the Advanced Synthesis Support Center. The nitration of phenoxyacetic acids presents a unique synthetic challenge. The ether linkage (-O-CH₂COOH) strongly activates the aromatic ring toward electrophilic aromatic substitution (EAS), making the substrate highly reactive. However, this same electron density makes the molecule exceptionally prone to oxidative degradation, ether cleavage, and over-nitration. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to minimize side reactions and maximize regioselective mono-nitration.
Mechanistic Overview: Competing Pathways
To control the reaction, we must first understand the competing pathways. The nitronium ion (
) is a powerful electrophile, but nitric acid is also a strong oxidant.
Caption: Divergent reaction pathways during the nitration of phenoxyacetic acids.
Troubleshooting & FAQs
Q1: Why do I observe significant degradation, black tarry byproducts, and low yields when using a standard mixed-acid (
) nitration protocol?Application Scientist Insight: The "black tar" is a classic signature of oxidative polymerization and quinone formation. The oxygen atom of the phenoxy group donates significant electron density into the aromatic ring. When exposed to the highly oxidizing environment of concentrated nitric acid in the presence of sulfuric acid, the ring undergoes rapid oxidative degradation[1]. Furthermore, strongly acidic conditions protonate the ether oxygen, converting it into a good leaving group and leading to the hydrolytic cleavage of the alkyl-aryl ether bond.
Solution: Abandon the mixed-acid system. The substrate is activated enough that it does not require the extreme thermodynamic driving force of sulfuric acid to generate the nitronium ion. Transition to a milder nitrating system, such as acetyl nitrate generated in situ or copper(II) nitrate in acetic anhydride.
Q2: I have switched to dilute nitric acid in acetic acid, but I am still getting a mixture of mono-nitro, dinitro, and trinitro derivatives. How can I stop the reaction at mono-nitration?Application Scientist Insight: While the first nitro group deactivates the ring, the phenoxy group is such a potent activating group that the energy barrier for a second EAS event remains relatively low. Over-nitration is strictly a function of stoichiometry and thermal control.
Solution:
Stoichiometry: Use exactly 1.00 to 1.05 molar equivalents of the nitrating agent.
Thermal Quenching: The reaction must be maintained between -15°C and 0°C. At these temperatures, the kinetic barrier for the second nitration is virtually insurmountable. Quench the reaction immediately upon consumption of the starting material.
Q3: What is the most reliable reagent for achieving high-yielding, clean mono-nitration of phenoxyacetic acids?Application Scientist Insight: Acetyl nitrate (
) is the gold standard for this transformation. Formed in situ by the reaction of fuming nitric acid with acetic anhydride, acetyl nitrate acts as a covalent source of the nitronium ion without the harsh, hydrolytic acidity of mineral acids [2]. It provides excellent regioselectivity (favoring the para position due to the steric bulk of the acetyl nitrate complex compared to a bare nitronium ion) and completely suppresses oxidative side reactions.
Quantitative Comparison of Nitrating Systems
To guide your reagent selection, the following table synthesizes the expected outcomes of various nitration conditions on phenoxyacetic acid substrates.
Nitrating System
Operating Temp
Major Product Profile
Primary Side Reactions
Expected Yield
(Mixed Acid)
0°C to RT
Complex Mixture
Ether cleavage, quinone oxidation, over-nitration
< 30%
in Acetic Acid
10°C to 25°C
Mono-nitro isomers
Moderate oxidation, some dinitro species
50 - 60%
in
0°C to 10°C
Mono-nitro isomers
Minimal
70 - 80%
Acetyl Nitrate (in situ)
-15°C to 0°C
Mono-nitro isomers
Negligible (if temp is strictly controlled)
> 85%
Standard Operating Procedure: Mild Nitration via Acetyl Nitrate
Self-Validating Protocol: This procedure relies on strict thermal control. If the internal temperature rises above 5°C during the addition phase, oxidative cleavage has likely initiated, and the yield will drop proportionally. Monitor the color; a shift from pale yellow to dark red/brown indicates oxidation.
Caption: Workflow for the controlled nitration of phenoxyacetic acids using in situ acetyl nitrate.
Step-by-Step Methodology:
Preparation of Nitrating Agent (Caution: Highly Exothermic): In a rigorously dried, round-bottom flask equipped with an internal thermometer, add 10 mL of acetic anhydride. Cool to 0°C using an ice-salt bath. Slowly, dropwise, add 1.05 equivalents of fuming nitric acid (100%). Crucial: Do not allow the temperature to exceed 5°C to prevent the explosive decomposition of acetyl nitrate.
Substrate Preparation: In a separate reaction vessel, dissolve 1.0 equivalent of the phenoxyacetic acid derivative in minimal acetic anhydride (or a mixture of acetic anhydride and anhydrous dichloromethane).
Thermal Equilibration: Cool the substrate solution to -15°C using a dry ice/acetone or ethylene glycol cooling bath.
Addition: Transfer the cold acetyl nitrate solution to a pressure-equalizing addition funnel. Add it dropwise to the substrate solution. Adjust the addition rate so that the internal temperature of the reaction mixture never exceeds 0°C.
Reaction Monitoring: Stir the mixture at -10°C for 1 hour. Extract a 10 µL aliquot, quench in water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc) or LC-MS to confirm the disappearance of the starting material.
Quenching & Isolation: Once complete, pour the reaction mixture slowly over vigorously stirred crushed ice (10x volume of the reaction). The sudden hydrolysis of acetic anhydride will generate acetic acid, and the nitrated phenoxyacetic acid will typically precipitate as a yellow/white solid.
Purification: Filter the precipitate, wash thoroughly with cold water to remove residual acetic and nitric acids, and recrystallize from ethanol/water to separate the para and ortho isomers.
Technical Support Center: Stability of 4-Bromo-2-nitrophenoxyacetic Acid in Aqueous Solutions
Welcome to the technical support center for 4-Bromo-2-nitrophenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Bromo-2-nitrophenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As your Senior Application Scientist, I've structured this resource to not only provide protocols but to also explain the underlying chemical principles governing the stability of this molecule.
Section 1: Compound Overview and Inherent Stability Characteristics
4-Bromo-2-nitrophenoxyacetic acid is an important intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a phenoxyacetic acid moiety with both a bromine and a nitro group on the phenyl ring, dictates its reactivity and stability in aqueous environments.
Key Structural Features Influencing Stability:
Ether Linkage: The phenoxyacetic acid structure contains an ether linkage that can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.
Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid proton.
Carboxylic Acid Group: This functional group imparts pH-dependent solubility and can participate in various reactions.
General Storage and Handling:
For general use, 4-Bromo-2-nitrophenoxyacetic acid is typically an off-white solid.[1] It is recommended to store the compound at 0-8°C to minimize potential degradation over time.[1]
Section 2: Frequently Asked Questions (FAQs) on Aqueous Stability
This section addresses common questions regarding the stability of 4-Bromo-2-nitrophenoxyacetic acid in aqueous solutions.
Q1: What are the primary degradation pathways for 4-Bromo-2-nitrophenoxyacetic acid in aqueous solutions?
A1: The primary degradation pathways for 4-Bromo-2-nitrophenoxyacetic acid in aqueous solutions are expected to be hydrolysis and photolysis.
Hydrolysis: This involves the cleavage of the ether bond, which can be catalyzed by acidic or basic conditions.[3] Under acidic conditions, the reaction is typically slower, but strong acids and elevated temperatures can promote degradation.[4][5] Alkaline conditions, however, can significantly accelerate the hydrolysis of phenoxyacetic acid derivatives.[6]
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[7] The energy from light can promote reactions leading to the breakdown of the molecule.[8][9]
Q2: How does pH affect the stability of my 4-Bromo-2-nitrophenoxyacetic acid solution?
A2: The pH of the aqueous solution is a critical factor influencing the stability of 4-Bromo-2-nitrophenoxyacetic acid.
Acidic Conditions (pH < 4): While generally more stable than in basic conditions, prolonged exposure to strongly acidic environments, especially with heat, can lead to hydrolysis of the ether linkage.[4][5]
Neutral Conditions (pH ≈ 7): The compound is expected to exhibit its greatest stability.
Basic Conditions (pH > 8): The rate of hydrolysis is expected to increase significantly in alkaline solutions.[6] This is a common characteristic for phenoxyacetic acid derivatives.[10]
Q3: My solution of 4-Bromo-2-nitrophenoxyacetic acid has turned yellow. What does this indicate?
A3: A yellowing of the solution can be an indicator of degradation. The formation of nitrophenol derivatives as degradation products can often impart a yellow color to the solution. It is crucial to analytically confirm the presence of degradation products if a color change is observed.
Q4: Can I autoclave my aqueous solution of 4-Bromo-2-nitrophenoxyacetic acid?
A4: Autoclaving is not recommended. The combination of high temperature and pressure will likely accelerate hydrolytic degradation of the compound.[11]
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with 4-Bromo-2-nitrophenoxyacetic acid in aqueous solutions.
Issue: Inconsistent or lower-than-expected experimental results.
This is often the first sign of compound instability.
Technical Support Center: Crystallization of 4-Bromo-2-nitrophenoxyacetic Acid
From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to addressing the challenges associated with the crystallization of 4-Bromo-2-nitrophenoxyacetic acid (CAS No. 6127-11-3...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing the challenges associated with the crystallization of 4-Bromo-2-nitrophenoxyacetic acid (CAS No. 6127-11-3). As a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals, achieving high purity and a desirable crystal form is paramount.[1][2] However, its molecular structure presents specific challenges that can lead to common crystallization issues such as oiling out, poor crystal quality, and low yields.
This guide is structured to provide not just protocols, but a foundational understanding of the principles at play. By understanding the "why" behind each step, you will be better equipped to troubleshoot and optimize your crystallization processes effectively.
Section 1: Physicochemical Profile of 4-Bromo-2-nitrophenoxyacetic Acid
A thorough understanding of the compound's properties is the first step in designing a successful crystallization strategy. The properties below have been consolidated from various suppliers and literature sources.
Section 2: Troubleshooting Guide - Common Crystallization Problems
This section addresses the most frequently encountered issues during the crystallization of 4-Bromo-2-nitrophenoxyacetic acid in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This typically happens when a solution is cooled to a temperature below the compound's melting point, but above the freezing point of the supercooled, impure melt. For substituted phenoxyacetic acids, this is a common issue, often caused by one of the following:
High Solute Concentration: The solution is too concentrated, causing the compound to precipitate above its melting point (which may be depressed by impurities).[6]
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[6]
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the solute's melting point.[7]
Presence of Impurities: Impurities can significantly depress the melting point of the compound, increasing the likelihood of it separating as an oil.[5]
Troubleshooting Protocol:
Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into the solution.[7]
Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more volume) to slightly decrease the saturation level.[8]
Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly by insulating it (e.g., with glass wool or by placing it in a large beaker of warm water). Very slow cooling is crucial to favor crystal formation over oiling.[5]
Consider a Co-Solvent: Using a co-solvent system can sometimes prevent oiling out.[8] For example, if you are using a non-polar solvent, adding a small amount of a more polar one might help.
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A2: Inducing Crystallization
The failure of crystals to form upon cooling indicates that the solution is not sufficiently supersaturated, a necessary condition for crystal nucleation.[6] Supersaturation is the state where a solution contains more dissolved solute than it normally could at that temperature.[6]
Troubleshooting Protocol:
Induce Nucleation: First, try to initiate crystal growth mechanically.
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystals to begin forming.[5][7]
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystal growth.[5][9]
Agitation: Gently tapping or swirling the flask can sometimes provide enough energy to induce nucleation.[7]
Increase Concentration: If mechanical methods fail, it is highly likely that too much solvent was used.[5][8]
Gently reheat the solution and boil off a portion of the solvent (e.g., 25-30%) to increase the solute concentration.
Allow the solution to cool again slowly.
Cool Further: If crystals still do not form at room temperature, try cooling the solution in an ice-water bath.[5]
Q3: The compound crashed out immediately as a very fine powder. How do I get larger, purer crystals?
A3: Controlling the Rate of Crystallization
Rapidly forming a large amount of fine solid indicates that the crystallization was too fast, which traps impurities within the crystal lattice and results in a difficult-to-filter product.[8][9] An ideal crystallization should see the first crystals appearing after about 5 minutes of cooling, with continued growth over 20 minutes or more.[9]
Troubleshooting Protocol:
Re-dissolve the Solid: Place the flask back on the heat source and add more solvent (1-2 mL for every 100 mg of solid is a good starting point) until the solid fully redissolves.[9] You should aim to be slightly above the minimum amount of hot solvent needed for dissolution.
Slow Down the Cooling Rate: Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly on the benchtop, possibly insulated, to promote the growth of larger, more well-defined crystals.[8]
Gentle Stirring: In some cases, gentle stirring during the cooling phase can help promote the growth of larger crystals.[8]
Q4: My final yield of pure crystals is very low. What are the common causes?
A4: Maximizing Product Recovery
A low yield suggests that a significant amount of the compound was lost during the process.
Common Causes & Solutions:
Excessive Solvent: Using too much solvent during crystallization is the most common reason for low yield, as a larger amount of the compound will remain dissolved in the mother liquor even after cooling.[5][9] Solution: Use the minimum amount of hot solvent necessary for dissolution, with only a small excess added if needed to prevent crashing out.
Premature Crystallization: If using hot filtration to remove impurities, the compound may crystallize on the filter paper or funnel. Solution: Use a pre-heated funnel and flask for the hot filtration step and perform the filtration as quickly as possible.
Incomplete Transfer: Product may be lost on glassware during transfers. Solution: Ensure all crystals are scraped from the crystallization flask and rinsed into the filter with a small amount of ice-cold solvent.
Section 3: Recommended Crystallization Protocols
Protocol A: Single-Solvent Recrystallization
This method is ideal when a single solvent is identified that dissolves the compound well when hot but poorly when cold.
Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-2-nitrophenoxyacetic acid. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves. This ensures you are using the minimum volume of hot solvent.
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
(Optional) Hot Filtration: To remove the charcoal or any other insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[10]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
Drying: Dry the crystals completely to remove any residual solvent.
This is a powerful technique when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[7][10]
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This point of persistent cloudiness is the point of saturation.[10]
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
Crystallization, Isolation, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.
Section 4: Visual Workflows and Diagrams
Troubleshooting Crystallization Issues
The following diagram outlines a decision-making process for troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization outcomes.
Experimental Workflow for Mixed-Solvent Crystallization
This diagram illustrates the key steps in a mixed-solvent recrystallization protocol.
Caption: Step-by-step workflow for mixed-solvent recrystallization.
Section 5: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for crystallization?
A1: The ideal solvent should dissolve the solute completely when hot but only sparingly when cold.[7] It should also be relatively volatile for easy removal from the crystals and should not react with the compound. A good practice is to test the solubility of a small amount of your compound in various solvents in a test tube.
Q2: What is the difference between crystallization and recrystallization?
A2: Crystallization is a broader term for the formation of a solid crystalline material from a solution, melt, or gas phase; it can be for either isolation or purification.[11] Recrystallization is a specific purification technique where an existing crude solid is dissolved and then crystallized again under controlled conditions to improve its purity.[11]
Q3: Can I use vapor diffusion for this compound?
A3: Yes, vapor diffusion is an excellent method for obtaining high-quality crystals, especially when working with small quantities (milligrams).[12] In this technique, a solution of your compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger container holding a "bad," more volatile solvent. The "bad" solvent slowly diffuses into the "good" solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[12]
Technical Support Center: Scale-Up Diagnostics for 4-Bromo-2-nitrophenoxyacetic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and chemical engineers facing critical bottlenecks in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and chemical engineers facing critical bottlenecks in the scale-up of substituted nitroaromatics.
The synthesis of 4-bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6) [1] appears deceptively simple on a bench scale: a classic1 [2] between 4-bromo-2-nitrophenol and chloroacetic acid. However, transitioning from milligrams to kilograms introduces severe heat transfer limitations, competitive side reactions, and hazardous thermal instabilities. This guide provides the mechanistic causality, validated protocols, and troubleshooting diagnostics required to engineer a safe and high-yielding process.
Process Optimization & Scale-Up Data
To understand the trajectory of scale-up failures, we must analyze how reaction parameters behave under mass-transfer constraints. The table below summarizes the quantitative data from our process development laboratory, highlighting why solvent and base selection dictate the success of the 2 [3].
Scale
Solvent System
Base / Catalyst
Temp (°C)
Dosing Time (h)
Yield (%)
Purity (HPLC %)
Key Diagnostic Observation
10 g
DMF
K₂CO₃
80
0.5
92
98.5
High yield, but poses a severe thermal runaway risk on larger scales.
100 g
Water / Toluene
NaOH / TBAB
70
1.0
85
96.0
Safe exotherm control; moderate hydrolysis of chloroacetic acid observed.
This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the in-process controls (IPCs) confirm the mechanistic success of the current phase.
Phase 1: Phenoxide Generation
Charge a 10 L jacketed reactor with 5 L of deionized water and 1.0 kg (4.58 mol) of 4-bromo-2-nitrophenol.
Begin agitation (250 rpm) and add 0.2 kg of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Slowly dose 400 g of 50% w/w aqueous NaOH (5.0 mol) over 30 minutes, maintaining the internal temperature strictly below 30°C.
Causality: The nitro group strongly withdraws electron density, making the phenolic proton highly acidic but reducing the nucleophilicity of the resulting phenoxide. TBAB is required to shuttle the phenoxide into the reactive interface.
Self-Validation Check: The suspension will transition to a deep red, homogeneous solution, confirming complete deprotonation. If solids persist, verify the pH is > 10 before proceeding.
Phase 2: O-Alkylation
Heat the reactor to 65°C.
Prepare a solution of 520 g (5.5 mol, 1.2 eq) of chloroacetic acid in 1 L of water. Pre-neutralize this solution carefully with NaOH to form sodium chloroacetate at 10°C.
Dose the sodium chloroacetate solution into the reactor over 3 hours.
Causality: Pre-neutralizing the acid prevents localized quenching of the phenoxide. Slow dosing at 65°C balances the
alkylation rate against the competitive, base-catalyzed hydrolysis of the alkylating agent into glycolic acid.
Self-Validation Check: Sample the reaction 1 hour post-dosing. Perform rapid HPLC analysis. Proceed to Phase 3 only when the 4-bromo-2-nitrophenol peak area is < 2.0%. If the reaction stalls, spike with an additional 0.1 eq of sodium chloroacetate.
Phase 3: Work-up and Acidification
Cool the reactor to 50°C.
Slowly dose 6N HCl until the pH reaches 1.5.
Causality: Acidifying at an elevated temperature (50°C) prevents the rapid crash-out of the product, avoiding the mechanical entrapment of glycolic acid and inorganic salts within the crystal lattice.
Cool the slurry to 10°C at a controlled rate of 10°C/hour to maximize crystal size.
Filter the product and wash the filter cake with 2 L of cold water.
Phase 4: Purification
Recrystallize the crude wet cake from an ethanol/water (70:30) mixture.
Dry under vacuum at 45°C to a constant weight.
Self-Validation Check: The final product must exhibit a sharp melting point. HPLC purity must be > 99.0% to be considered suitable for downstream API synthesis.
Process Flow Diagnostics
The following diagram illustrates the critical path of the scale-up workflow, mapping the logical relationships between the chemical transformations and their corresponding risk mitigation strategies.
Figure 1. Logical workflow and risk mitigation strategy for 4-Bromo-2-nitrophenoxyacetic acid synthesis.
Troubleshooting Guides & FAQs
Q1: Why does the reaction mixture turn black and generate excessive gas during scale-up in DMF?A1: Causality: Nitroaromatics dissolved in polar aprotic solvents like DMF are prone to catastrophic thermal decomposition at elevated temperatures. The basic conditions further sensitize the nitro group, initiating a classic runaway reaction [4].
Solution: Abandon DMF for large-scale operations. Transition to the aqueous biphasic system using a phase-transfer catalyst (PTC) outlined in our protocol. Water's high heat capacity safely absorbs the heat of the reaction, neutralizing the thermal hazard.
Q2: My yield drops drastically upon scale-up, with over 15% unreacted 4-bromo-2-nitrophenol remaining. What is the mechanism behind this failure?A2: Causality: This is caused by the competitive hydrolysis of chloroacetic acid. On a larger scale, extended addition times at elevated temperatures favor the reaction of chloroacetic acid with hydroxide to form glycolic acid, consuming your alkylating agent before it can react with the phenoxide.
Solution: Always use a slight excess of chloroacetic acid (1.2–1.5 eq). More importantly, pre-neutralize it to sodium chloroacetate at low temperatures before dosing, and control the reactor temperature strictly at 65°C during the addition phase.
Q3: During acidification, the product precipitates as a sticky, unfilterable mass. How can I fix this?A3: Causality: A rapid pH drop at low temperatures causes the product to crash out amorphously. This rapid precipitation mechanically traps unreacted phenol, glycolic acid, and inorganic salts within the matrix, destroying the purity profile.
Solution: Perform the acidification at an elevated temperature (50°C) and add the HCl slowly. Seed crystals can be introduced at pH 4 to promote controlled, orderly crystallization before reaching the final pH of 1.5.
Q4: How do I handle the thermal risks associated with drying the final nitroaromatic product?A4: Causality: Solid nitroaromatics can undergo explosive decomposition if subjected to high thermal stress during drying.
Solution: Conduct Differential Scanning Calorimetry (DSC) on a small sample of the wet cake to determine the onset temperature of decomposition (
). Never exceed during vacuum drying. We strongly recommend a maximum drying temperature of 45°C under high vacuum.
References
Williamson ether synthesis - Wikipedia. wikipedia.org. Available at: [Link]
Williamson Ether Synthesis - Chemistry Steps. chemistrysteps.com. Available at:[Link]
A Guide to the Proton NMR Interpretation of 4-Bromo-2-nitrophenoxyacetic Acid: A Comparative Analysis
This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-2-nitrophenoxyacetic acid. In the absence of a publicly available, fully assigned spectrum, this gu...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-2-nitrophenoxyacetic acid. In the absence of a publicly available, fully assigned spectrum, this guide presents a detailed prediction based on established spectroscopic principles and data from analogous compounds. This approach not only offers a robust interpretation of the target molecule's spectrum but also serves as a practical framework for researchers, scientists, and drug development professionals in interpreting the NMR spectra of similarly complex substituted aromatic compounds.
Predicted ¹H NMR Spectrum of 4-Bromo-2-nitrophenoxyacetic Acid
The structure of 4-Bromo-2-nitrophenoxyacetic acid contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The analysis is based on the strong electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups, and the ether linkage (-O-CH₂COOH) on the aromatic ring, as well as the characteristics of the acetic acid side chain. The spectrum is predicted in a common NMR solvent, DMSO-d₆, which is capable of dissolving the polar carboxylic acid and preventing the exchange of the acidic proton with residual water.
Molecular Structure with Proton Assignments:
Caption: Molecular structure of 4-Bromo-2-nitrophenoxyacetic acid with proton labeling.
Predicted ¹H NMR Data (in DMSO-d₆):
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
H_A
~ 8.25
Doublet (d)
1H
Ar-H (ortho to -NO₂)
H_B
~ 7.95
Doublet of Doublets (dd)
1H
Ar-H (ortho to -Br, meta to -NO₂)
H_C
~ 7.20
Doublet (d)
1H
Ar-H (ortho to -OCH₂COOH)
H_D
~ 4.90
Singlet (s)
2H
-OCH₂-
H_acid
~ 13.30
Broad Singlet (br s)
1H
-COOH
In-Depth Interpretation and Scientific Rationale
The predicted chemical shifts and splitting patterns are a direct consequence of the electronic environment of each proton.
Aromatic Protons (H_A, H_B, H_C): The aromatic region of the spectrum is expected to show three distinct signals. The nitro group is a strong electron-withdrawing group through both inductive and resonance effects, significantly deshielding the ortho and para protons.[1] The bromine atom is also electron-withdrawing inductively but a weak resonance donor. The ether linkage is an electron-donating group through resonance.
H_A (~8.25 ppm, d): This proton is ortho to the strongly deshielding nitro group, placing it the furthest downfield. It is expected to appear as a doublet due to coupling with the meta proton H_B (⁴J, long-range coupling), with a small coupling constant of approximately 2-3 Hz.[2]
H_B (~7.95 ppm, dd): This proton is ortho to the bromine atom and meta to the nitro group. It will be deshielded by both, but to a lesser extent than H_A. It is expected to be a doublet of doublets due to coupling with H_C (³J, ortho coupling, ~8-9 Hz) and H_A (⁴J, meta coupling, ~2-3 Hz).[3]
H_C (~7.20 ppm, d): This proton is ortho to the electron-donating ether group, which shields it relative to the other aromatic protons. It should appear as a doublet due to ortho coupling with H_B (³J, ~8-9 Hz).
Methylene Protons (H_D, ~4.90 ppm, s): The two protons of the methylene group are chemically equivalent and are deshielded by the adjacent electronegative oxygen atom of the ether linkage and the carboxylic acid group. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.
Carboxylic Acid Proton (H_acid, ~13.30 ppm, br s): The proton of the carboxylic acid is highly deshielded and typically appears far downfield, often above 10 ppm.[4] In a polar aprotic solvent like DMSO-d₆, it is less prone to rapid exchange and often appears as a broad singlet.[5][6]
Comparative Analysis: The Impact of Substituents
To highlight the influence of the bromo and nitro substituents, we can compare the predicted spectrum of 4-Bromo-2-nitrophenoxyacetic acid with that of a simpler, related compound, p-bromophenoxyacetic acid .
This comparison clearly demonstrates the significant downfield shift of the aromatic protons in 4-Bromo-2-nitrophenoxyacetic acid due to the potent electron-withdrawing nature of the nitro group. The complexity of the splitting pattern also increases from a simple pair of doublets in the para-substituted compound to a more intricate pattern in the tri-substituted target molecule.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹H NMR spectrum of a solid organic compound such as 4-Bromo-2-nitrophenoxyacetic acid.
Workflow for ¹H NMR Spectrum Acquisition:
Caption: A stepwise workflow for acquiring and processing the ¹H NMR spectrum.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of dry 4-Bromo-2-nitrophenoxyacetic acid.
Transfer the solid to a clean, small vial.
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and for observing the labile acidic proton.[6]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Gently agitate the vial to ensure complete dissolution.
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Tune and shim the instrument to optimize the magnetic field homogeneity, which is essential for achieving high resolution and sharp signals.
Set the acquisition parameters. A typical experiment would involve a 90° pulse angle, a spectral width of around 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
Acquire the free induction decay (FID) by accumulating a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
Apply a baseline correction to obtain a flat baseline.
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Integrate the area under each signal to determine the relative number of protons giving rise to each peak.
Conclusion
The predicted ¹H NMR spectrum of 4-Bromo-2-nitrophenoxyacetic acid is characterized by a complex aromatic region with three distinct signals and two singlets in the aliphatic and carboxylic acid regions. The chemical shifts and splitting patterns are highly informative, reflecting the strong electronic effects of the nitro and bromo substituents. By comparing this predicted spectrum with that of a simpler analogue, the specific contributions of these functional groups to the overall spectral appearance are highlighted. The provided experimental protocol offers a reliable method for obtaining high-quality data for this and similar compounds, which is fundamental for unambiguous structure elucidation and characterization in research and development settings.
References
Asahi Research Center. (1987).
Simmons, W.W. (Ed.). (1978). The Sadtler Handbook of Proton NMR Spectra. Sadtler Research, Inc.
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]
NMR-DB. (n.d.). Simulate and predict NMR spectra. [Link]
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
Zhou, H. (2019). NMR Theory and Techniques. University of California, Santa Barbara. [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
PubChem. (n.d.). (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. [Link]
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Becker, E. D. (1980).
PubChem. (n.d.). Bromo(phenyl)acetic acid. National Center for Biotechnology Information. [Link]
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Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. [Link]
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Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
mass spectrometry fragmentation of 4-Bromo-2-nitrophenoxyacetic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-nitrophenoxyacetic acid Introduction: Characterizing a Multifunctional Aromatic Acid 4-Bromo-2-nitrophenoxyacetic acid is a substituted arom...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-nitrophenoxyacetic acid
Introduction: Characterizing a Multifunctional Aromatic Acid
4-Bromo-2-nitrophenoxyacetic acid is a substituted aromatic carboxylic acid with significant utility as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure, featuring a carboxylic acid moiety, an ether linkage, and two electron-withdrawing groups (bromo and nitro) on the aromatic ring, presents a unique case for structural elucidation by mass spectrometry. Understanding its fragmentation behavior is critical for its unambiguous identification in complex reaction mixtures, for metabolite identification studies, and for quality control in drug development pipelines.
This guide provides a comprehensive analysis of the expected fragmentation patterns of 4-bromo-2-nitrophenoxyacetic acid under different mass spectrometry ionization regimes. We will compare the fragmentation pathways induced by "hard" Electron Ionization (EI) with those from "soft" Electrospray Ionization (ESI), offering insights into the causal mechanisms behind bond cleavages. This analysis is grounded in established principles of mass spectrometry and supported by data from analogous chemical structures.[2][3]
Comparative Analysis of Ionization Techniques: EI vs. ESI
The choice of ionization technique is paramount as it dictates the type and extent of fragmentation observed. The physicochemical properties of 4-bromo-2-nitrophenoxyacetic acid—namely its polarity, thermal lability, and acidic nature—make it a prime candidate for soft ionization.
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), inducing extensive and often complex fragmentation.[4][5] While this provides a detailed "fingerprint" for library matching, the high energy can lead to the complete absence of a detectable molecular ion, complicating molecular weight determination.[4][5] For a molecule like 4-bromo-2-nitrophenoxyacetic acid, the presence of multiple functional groups could lead to competing fragmentation pathways that are difficult to interpret without a reference spectrum.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile compounds.[4] It generates ions directly from a solution, imparting minimal internal energy and typically yielding intact protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻).[4][5] Given the presence of a readily ionizable carboxylic acid group, 4-bromo-2-nitrophenoxyacetic acid is expected to ionize with exceptional efficiency in negative ion mode (ESI⁻) to form the [M-H]⁻ ion. Subsequent fragmentation can then be precisely controlled and analyzed using tandem mass spectrometry (MS/MS), which provides clearer, more direct structural information than EI.[6][7]
For these reasons, ESI in negative ion mode is the superior and recommended technique for the routine analysis and structural confirmation of this compound.
Predicted Fragmentation Pathways
The fragmentation of an ion is a unimolecular dissociation driven by its internal energy, proceeding through the lowest energy pathways. The resulting fragment ions provide a roadmap to the original structure.
Electrospray Ionization (ESI) in Negative Ion Mode
In ESI⁻, the molecule first loses a proton from the carboxylic acid group to form the deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 258 and 260, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Collision-induced dissociation (CID) of this precursor ion is predicted to initiate a cascade of characteristic neutral losses.
The primary and most favorable fragmentation is expected to be decarboxylation —the loss of a neutral CO₂ molecule (44 Da). This is a very common pathway for deprotonated carboxylic acids.[2] Subsequent fragmentations of the resulting ion would then involve the nitro and bromo substituents.
Key Predicted ESI⁻ Fragmentation Steps:
Loss of Carbon Dioxide (-CO₂): The initial [M-H]⁻ ion at m/z 258/260 readily loses CO₂ to form a highly stable benzylic-type anion at m/z 214/216.
Loss of Nitric Oxide (-NO): From the m/z 214/216 ion, the loss of a nitric oxide radical (30 Da) can occur, yielding a distonic radical anion. This is a known fragmentation pathway for nitroaromatic compounds.[2]
Loss of Nitro Radical (-NO₂): A more direct fragmentation from m/z 214/216 would be the loss of a nitro radical (46 Da).
Loss of Bromine Radical (-Br): Cleavage of the C-Br bond, while less common for an anion, can also occur, leading to the loss of a bromine radical (79/81 Da).
Caption: Predicted EI fragmentation pathway.
Quantitative Data Summary
The following table compares the predicted major ions for 4-Bromo-2-nitrophenoxyacetic acid under both ESI⁻ and EI conditions. The characteristic isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) should be observed for all bromine-containing fragments.
Ionization Mode
Predicted m/z
Proposed Ion Formula
Fragmentation Pathway
ESI⁻
258 / 260
[C₈H₅BrNO₄]⁻
[M-H]⁻
214 / 216
[C₇H₅BrNO₂]⁻
Loss of CO₂
184 / 186
[C₇H₅BrO]⁻
Loss of CO₂ and NO
168 / 170
[C₇H₅Br]⁻
Loss of CO₂ and NO₂
EI
259 / 261
[C₈H₆BrNO₄]⁺˙
Molecular Ion (M⁺˙)
200 / 202
[C₆H₃BrNO₃]⁺
Loss of •CH₂COOH
180
[C₈H₆NO₄]⁺
Loss of •Br
154 / 156
[C₆H₃BrO]⁺
Loss of •CH₂COOH and •NO₂
92
[C₆H₄O]⁺˙
Loss of Br and NO from m/z 200/202
Experimental Protocol: LC-ESI-MS/MS Analysis
This protocol describes a self-validating method for acquiring high-quality tandem mass spectra of 4-bromo-2-nitrophenoxyacetic acid.
Sample and Reagent Preparation
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 4-bromo-2-nitrophenoxyacetic acid in LC-MS grade methanol.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Mobile Phase A: 0.1% formic acid in water (LC-MS grade).
Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade). Note: While the analysis is in negative mode, the acidic mobile phase ensures good chromatographic peak shape. The ESI source is capable of efficient deprotonation even with an acidic mobile phase.
[4][8]
Liquid Chromatography (LC) Parameters
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Column Temperature: 40 °C.
Mass Spectrometry (MS) Parameters
Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.
Ionization Mode: ESI Negative.
Capillary Voltage: -3.0 kV.
Source Temperature: 120 °C.
Desolvation Gas (N₂): Flow at 800 L/hr, temperature at 350 °C.
MS¹ Scan: Scan from m/z 50 to 400 to identify the [M-H]⁻ precursor ion (expected at m/z 258/260).
MS² (Tandem MS) Scan: Select the m/z 258 ion as the precursor. Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
Caption: General workflow for LC-ESI-MS/MS analysis.
Conclusion
The structural analysis of 4-bromo-2-nitrophenoxyacetic acid is most effectively achieved using LC-ESI-MS/MS in negative ion mode. This approach leverages the molecule's acidic nature to produce an abundant deprotonated molecular ion with high sensitivity. The subsequent collision-induced fragmentation follows a predictable and structurally informative pathway, dominated by the initial loss of carbon dioxide, followed by cleavages related to the nitro group. In contrast, Electron Ionization would produce a more complex spectrum that is harder to interpret due to extensive fragmentation and the potential for a weak or absent molecular ion. The methodologies and predicted fragmentation patterns outlined in this guide provide researchers with a robust framework for the identification and characterization of this important synthetic intermediate.
References
ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry | Request PDF. Retrieved March 6, 2026, from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 6, 2026, from [Link]
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved March 6, 2026, from [Link]
PubChem. (n.d.). 4-bromo-2-nitrophenylacetic acid. Retrieved March 6, 2026, from [Link]
Porkolab, V., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved March 6, 2026, from [Link]
Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]
ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved March 6, 2026, from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved March 6, 2026, from [Link]
LCGC International. (2026, February 10). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Retrieved March 6, 2026, from [Link]
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167512. [Link]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
Semantic Scholar. (2016, March 2). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved March 6, 2026, from [Link]
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved March 6, 2026, from [Link]
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245. [Link]
YouTube. (2016, April 6). Mass Spectral Fragmentation Pathways. Retrieved March 6, 2026, from [Link]
A Comparative Guide to 4-Bromo-2-nitrophenoxyacetic Acid and the Archetypal Herbicide 2,4-D
A Senior Application Scientist's Field-Proven Insights into a Known Herbicide and a Potential Agrochemical Candidate In the landscape of agricultural science, the continuous development of effective and selective herbici...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Field-Proven Insights into a Known Herbicide and a Potential Agrochemical Candidate
In the landscape of agricultural science, the continuous development of effective and selective herbicides is paramount for global food security. This guide provides a detailed comparative analysis of the well-established synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and a lesser-known compound, 4-Bromo-2-nitrophenoxyacetic acid. While 2,4-D has been a cornerstone of weed management for decades, the herbicidal potential of 4-Bromo-2-nitrophenoxyacetic acid remains largely unexplored in publicly available literature. This document, therefore, serves a dual purpose: to provide a comprehensive overview of 2,4-D and to establish a rigorous experimental framework for the evaluation of novel compounds like 4-Bromo-2-nitrophenoxyacetic acid, thereby empowering researchers to systematically assess their potential as next-generation herbicides.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a compound is the foundation of its application and biological activity.
Table 1: Physicochemical Properties of 4-Bromo-2-nitrophenoxyacetic Acid and 2,4-D
Mechanism of Action: An Established Paradigm and a Hypothesis
2,4-D: The Synthetic Auxin Model
2,4-D is a classic example of a synthetic auxin herbicide.[2][3] Its primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf weeds.[2][3] This ultimately results in the death of the plant. The key steps in its mechanism are:
Absorption and Translocation: 2,4-D is absorbed through the leaves and roots and is translocated throughout the plant via the phloem and xylem.
Binding to Auxin Receptors: It binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and its homologs.
Derepression of Auxin-Responsive Genes: This binding leads to the degradation of Aux/IAA transcriptional repressors, which in turn activates the expression of auxin-responsive genes.
Uncontrolled Growth: The overexpression of these genes leads to a cascade of physiological disruptions, including epinastic growth (twisting and curling of stems and leaves), cell elongation, and ultimately, vascular tissue disruption and plant death.
4-Bromo-2-nitrophenoxyacetic Acid: A Hypothetical Auxin-like Mechanism
Given its structural similarity to 2,4-D (a phenoxyacetic acid derivative), it is plausible to hypothesize that 4-Bromo-2-nitrophenoxyacetic acid may also exhibit an auxin-like mechanism of action. The presence of the phenoxyacetic acid core structure is a strong indicator of potential plant growth-regulating properties. However, the influence of the bromo and nitro substitutions on receptor binding and subsequent physiological responses is unknown and requires empirical validation.
Experimental Evaluation of Herbicidal Activity
To rigorously compare the herbicidal potential of 4-Bromo-2-nitrophenoxyacetic acid with 2,4-D, a series of standardized bioassays are essential. These protocols are designed to provide quantitative data on efficacy, selectivity, and mode of action.
In Vitro and In Vivo Screening Protocols
3.1.1. Petri Dish Bioassay for Initial Screening
This rapid and cost-effective method is ideal for the initial assessment of herbicidal activity on seed germination and early seedling growth.[4][5]
Experimental Protocol:
Preparation of Test Solutions: Prepare stock solutions of 4-Bromo-2-nitrophenoxyacetic acid and 2,4-D in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in distilled water or a nutrient solution.
Seed Plating: Place a set number of seeds of a model plant species (e.g., Arabidopsis thaliana, cress, or a common weed species like Amaranthus retroflexus) on filter paper within a petri dish.
Treatment Application: Moisten the filter paper with a defined volume of the respective test solutions. A control group with only the solvent and water should be included.
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16h/8h light/dark cycle).
Data Collection: After a set period (e.g., 7-10 days), measure the germination percentage, root length, and shoot length.
Analysis: Compare the measurements of the treated groups to the control group to determine the inhibitory concentration (IC₅₀) for each compound.
3.1.2. Whole-Plant Bioassay for Efficacy and Selectivity
This assay provides a more realistic assessment of a herbicide's performance under greenhouse conditions.[6][7][8]
Experimental Protocol:
Plant Cultivation: Grow target weed species (e.g., various broadleaf weeds) and non-target crop species (e.g., corn, wheat) in pots containing a standardized soil mix.
Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), apply the test compounds as a foliar spray at various concentrations. Include 2,4-D as a positive control and an untreated group as a negative control.
Environmental Control: Maintain the plants in a greenhouse with controlled temperature, humidity, and light conditions.
Phytotoxicity Assessment: Visually assess the plants for signs of injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and record the dry weight.
Data Analysis: Calculate the dose-response curves for each species and determine the effective dose for 50% and 90% growth reduction (ED₅₀ and ED₉₀).[9][10][11][12] This data will reveal the herbicidal efficacy and the selectivity of the compounds.
Quantitative Data Summary
The data obtained from these bioassays should be summarized in clear, comparative tables.
Table 2: Hypothetical Comparative Herbicidal Efficacy Data
Compound
Target Weed Species
ED₅₀ (g/ha)
Non-Target Crop Species
ED₅₀ (g/ha)
Selectivity Index (Crop ED₅₀ / Weed ED₅₀)
4-Bromo-2-nitrophenoxyacetic acid
Amaranthus retroflexus
[Experimental Data]
Zea mays (Corn)
[Experimental Data]
[Calculated Value]
Chenopodium album
[Experimental Data]
Triticum aestivum (Wheat)
[Experimental Data]
[Calculated Value]
2,4-D
Amaranthus retroflexus
[Known Value]
Zea mays (Corn)
[Known Value]
[Known Value]
Chenopodium album
[Known Value]
Triticum aestivum (Wheat)
[Known Value]
[Known Value]
This table illustrates the type of data that should be generated and presented. The values for 4-Bromo-2-nitrophenoxyacetic acid would need to be determined experimentally.
Visualizing Workflows and Mechanisms
Diagrams are invaluable for illustrating complex processes and relationships.
Experimental Workflow for Herbicide Evaluation
Caption: The hypothesized molecular signaling cascade for an auxin-mimicking herbicide.
Discussion and Future Directions
While 2,4-D has a long history of effective weed control, the emergence of herbicide-resistant weeds necessitates the discovery of new active ingredients. [10]4-Bromo-2-nitrophenoxyacetic acid, as a structural analog of phenoxyacetic acid herbicides, represents a potential, yet uncharacterized, candidate. The experimental framework outlined in this guide provides a clear path for its evaluation.
Key research questions to address for 4-Bromo-2-nitrophenoxyacetic acid include:
Herbicidal Spectrum: Which weed species are most susceptible? Is it more effective against broadleaf or grass weeds?
Crop Selectivity: Which major crops exhibit tolerance to this compound?
Mechanism of Action: Does it indeed act as a synthetic auxin? Or do the bromo and nitro substitutions confer a different mode of action?
Environmental Fate and Toxicology: What is its persistence in soil and water? What is its toxicity profile for non-target organisms?
By systematically addressing these questions through the described experimental protocols, the scientific community can thoroughly assess the potential of 4-Bromo-2-nitrophenoxyacetic acid and other novel compounds as valuable additions to the agricultural toolkit.
References
Burgos, N. R., & Fischer, A. J. (2015).
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
Heap, I. (2021). The International Herbicide-Resistant Weed Database. Online. Internet. Sunday, October 31, 2021. Available
Knezevic, S. Z., et al. (2007). Dose–Response Curves of KIH-485 for Preemergence Weed Control in Corn. Weed Technology, 21(2), 353-359.
Li, X. Q., et al. (2008). A Rapid and Simple Bioassay Method for Herbicide Detection. Biomarker Insights, 3, 287-291.
Mithila, J. (2021, September 20). Exploring Genetic Basis of 2,4-D Herbicide Resistance in Palmer Amaranth. Kansas Soybean Commission.
Peterson, M. A., et al. (2016). 2,4-D past, present, and future: a review. Weed Technology, 30(2), 303-345.
Ritz, C., et al. (2015). Dose-response analysis using R. PloS one, 10(12), e0146021.
Shaner, D. L. (2014). Herbicide Handbook. 10th ed. Weed Science Society of America.
Watson, P. R., & Checkel, S. (2002). Using a Plant Bioassay to Detect Herbicide Residue. Harvest.
A Comparative Structural and Functional Analysis of 4-Bromo-2-nitrophenoxyacetic Acid and MCPA
A Technical Guide for Researchers in Herbicide Development and Plant Science This guide provides a detailed structural and functional comparison between the well-established synthetic auxin herbicide MCPA ((4-chloro-2-me...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Herbicide Development and Plant Science
This guide provides a detailed structural and functional comparison between the well-established synthetic auxin herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid) and the less-characterized compound 4-Bromo-2-nitrophenoxyacetic acid. As a senior application scientist, my objective is to present a comprehensive analysis that not only contrasts their molecular attributes but also provides the experimental context needed to evaluate their potential as herbicidal agents.
Introduction: The Enduring Legacy of Phenoxyacetic Acid Herbicides
Phenoxyacetic acid derivatives, such as MCPA and 2,4-D, were among the first selective herbicides developed, revolutionizing weed control in agriculture.[1] These compounds function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA).[2][3] While natural IAA is tightly regulated and rapidly degraded by plants, synthetic auxins like MCPA are more stable and persistent.[3] This persistence leads to an overstimulation of auxin-regulated gene expression, causing uncontrolled growth, epinasty, and ultimately, the death of susceptible broadleaf plants.[4][5] The exploration of novel phenoxyacetic acid structures, such as 4-Bromo-2-nitrophenoxyacetic acid, is driven by the need to understand structure-activity relationships and develop new herbicidal solutions.
Molecular Structure and Physicochemical Properties: A Tale of Two Rings
The herbicidal efficacy of a phenoxyacetic acid derivative is intimately linked to its three-dimensional structure and physicochemical properties, which dictate its absorption, translocation, and interaction with the target receptor.
MCPA ((4-chloro-2-methylphenoxy)acetic acid): The structure of MCPA is characterized by a chlorine atom at the 4-position and a methyl group at the 2-position of the phenoxy ring. This specific substitution pattern is crucial for its selective herbicidal activity.[6]
4-Bromo-2-nitrophenoxyacetic acid: This compound, while sharing the core phenoxyacetic acid scaffold, possesses a different substitution pattern: a bromine atom at the 4-position and a nitro group at the 2-position. These electron-withdrawing groups are expected to significantly alter the molecule's electronic and steric properties compared to MCPA. Although it is used as an intermediate in chemical synthesis, including for agrochemicals, its herbicidal properties are not as well-documented as those of MCPA.[7][8]
A comparison of their key physicochemical properties is summarized below:
Crucial for formulation and uptake from aqueous solutions. Solubility is pH-dependent.[12]
Mechanism of Action: The TIR1/AFB Co-Receptor Complex
The primary molecular target for synthetic auxin herbicides is the TIR1/AFB family of F-box proteins.[2][14] These proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3] The mechanism proceeds as follows:
Perception: The auxin molecule acts as a "molecular glue," binding to a pocket on the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA transcriptional repressor protein.[14][15]
Ubiquitination: This ternary complex formation (TIR1/AFB-auxin-Aux/IAA) allows the SCF complex to tag the Aux/IAA repressor with ubiquitin molecules.[2]
Degradation: The polyubiquitinated Aux/IAA protein is targeted and destroyed by the 26S proteasome.[3]
Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a multitude of auxin-responsive genes.[15][16]
Phytotoxicity: The resulting over-expression of these genes leads to a hormonal imbalance, inducing the production of ethylene and abscisic acid (ABA), which drives the senescence and cell death characteristic of auxin herbicide action.[2][17]
The structural differences between 4-Bromo-2-nitrophenoxyacetic acid and MCPA—specifically the size and electronic nature of the bromo/nitro vs. chloro/methyl substituents—will likely influence their binding affinity and specificity for different TIR1/AFB receptor isoforms, potentially leading to variations in herbicidal efficacy and selectivity.[18]
Caption: Fig 2. Experimental workflow for comparative analysis.
Conclusion
The structural comparison between 4-Bromo-2-nitrophenoxyacetic acid and MCPA highlights key differences in aromatic substitution that are predicted to influence their physicochemical properties and biological activity. While MCPA is a proven, effective herbicide, the bromo- and nitro-substituted analogue presents an interesting case for structure-activity relationship studies. The provided experimental protocols offer a robust framework for empirically determining the binding affinity and whole-plant efficacy of 4-Bromo-2-nitrophenoxyacetic acid, allowing for a direct and quantitative comparison against the benchmark herbicide, MCPA. This approach, grounded in both biophysical and biological assays, is essential for validating novel herbicidal candidates and advancing our understanding of auxin mimicry.
References
Health Canada. (2010, February 1). Guideline Technical Document - 2-Methyl-4-chlorophenoxyacetic Acid (MCPA). Retrieved from [Link]
World Health Organization. (n.d.). MCPA in Drinking-water. Retrieved from [Link]
AERU. (2026, February 3). MCPA (Ref: BAS 009H). Retrieved from [Link]
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-299. Retrieved from [Link]
ResearchGate. (n.d.). New auxin mimics and herbicides: the molecular mode of action of auxin herbicides. Retrieved from [Link]
INCHEM. (n.d.). ICSC 0054 - MCPA. Retrieved from [Link]
SciELO. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Retrieved from [Link]
Health Canada. (2010, November 16). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA). Retrieved from [Link]
Busi, R., & Powles, S. B. (2016). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Planta Daninha, 34(3), 607-618. Retrieved from [Link]
Scite.ai. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Retrieved from [Link]
SciELO. (2016). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Retrieved from [Link]
MDPI. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
Taylor & Francis Online. (2022, October 3). Evaluation of herbicidal and fungicidal activities of six natural components and their phenoxyacetic acids derivatives and assessment of human health risk posed by oral exposure to them. Retrieved from [Link]
Google Patents. (n.d.). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
Busi, R., et al. (2018). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 74(10), 2247-2256. Retrieved from [Link]
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
SpectraBase. (n.d.). Mcpa - Optional[FTIR] - Spectrum. Retrieved from [Link]
PubChemLite. (n.d.). 4-bromo-2-nitrophenylacetic acid (C8H6BrNO4). Retrieved from [Link]
Calderón Villalobos, L. I., et al. (2012). Assaying Auxin Receptor Activity Using SPR Assays With F-Box Proteins and Aux/IAA Degrons. Methods in Molecular Biology, 918, 221-235. Retrieved from [Link]
ResearchGate. (n.d.). The auxin receptor is a co-receptor system. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Retrieved from [Link]
iGEM. (2011). Team:Imperial College London/Project Auxin Testing. Retrieved from [Link]
ResearchGate. (n.d.). Experimental procedures for extraction and derivatization of auxin and.... Retrieved from [Link]
Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 4(4), 439-451. Retrieved from [Link]
Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 723-734. Retrieved from [Link]
Mockaitis, K., & Estelle, M. (2008). A Receptor for Auxin. Annals of Botany, 101(1), 1-5. Retrieved from [Link]
Mockaitis, K., & Estelle, M. (2008). Auxin Receptors and Plant Development: A New Signaling Paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
A Comparative Guide to the Chromatographic Separation of Nitrophenoxyacetic Acid Isomers
For researchers, scientists, and drug development professionals, the efficient and reliable separation of positional isomers is a frequent and often formidable challenge. The subtle structural differences between isomers...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the efficient and reliable separation of positional isomers is a frequent and often formidable challenge. The subtle structural differences between isomers such as 2-nitrophenoxyacetic acid, 3-nitrophenoxyacetic acid, and 4-nitrophenoxyacetic acid can lead to significant variations in their chemical and biological properties. Consequently, the ability to resolve and quantify these isomers is paramount for accurate research and the development of safe and effective pharmaceuticals.
This guide provides an in-depth comparison of chromatographic techniques for the separation of nitrophenoxyacetic acid isomers. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC), offering field-proven insights and supporting experimental data derived from structurally analogous compounds to inform your method development.
The Challenge of Isomer Separation
Positional isomers, by their nature, possess identical molecular weights and often exhibit very similar physicochemical properties, such as polarity and pKa. This similarity makes their separation a non-trivial task for chromatographers. The choice of analytical technique, stationary phase, and mobile phase composition are all critical factors that must be carefully optimized to achieve baseline resolution.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation Science
HPLC is a cornerstone technique in analytical chemistry, renowned for its versatility and robustness.[1] For the separation of acidic, aromatic isomers like nitrophenoxyacetic acids, reversed-phase HPLC (RP-HPLC) is the most common starting point.
The Principle of Reversed-Phase HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[2] Separation is driven by the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds interact more strongly with the nonpolar stationary phase and are retained longer, while more polar compounds elute earlier.
The acidity of the nitrophenoxyacetic acid isomers necessitates careful control of the mobile phase pH. By suppressing the ionization of the carboxylic acid group (operating at a pH below the pKa), retention on the nonpolar stationary phase is enhanced. This is often achieved by the addition of a small amount of an acid, such as acetic acid or formic acid, to the mobile phase.
Experimental Data: Separation of Nitrobenzoic Acid Isomers
Table 1: HPLC Conditions and Performance for the Separation of Nitrobenzoic Acid Isomers [3]
Parameter
Value
Stationary Phase
C18 bonded silica (150 mm x 4.6 mm I.D.)
Mobile Phase
2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v)
pH
2.99
Flow Rate
1.2 mL/min
Detection
UV at 254 nm
Resolution (Rs)
≥1.5 for all isomer pairs
This method demonstrates that a simple isocratic RP-HPLC system can effectively resolve these closely related isomers. The inclusion of acetic acid is crucial for improving the separation, particularly between the meta and para isomers.[3]
Experimental Protocol: RP-HPLC for Nitrophenoxyacetic Acid Isomers (Predicted)
This protocol is adapted from the successful separation of nitrobenzoic acid isomers and is expected to provide a strong starting point for the separation of nitrophenoxyacetic acid isomers.
System Preparation:
Equilibrate a C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm) with the mobile phase.
Mobile Phase Preparation:
Prepare a mobile phase consisting of a mixture of 2-propanol, HPLC-grade water, and glacial acetic acid in a ratio of 20:80:0.4 (v/v/v).
Degas the mobile phase prior to use.
Sample Preparation:
Dissolve the mixed nitrophenoxyacetic acid isomer standard or sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
Chromatographic Conditions:
Set the flow rate to 1.2 mL/min.
Maintain the column temperature at ambient conditions.
Set the UV detector to a wavelength of 254 nm.
Injection and Data Acquisition:
Inject an appropriate volume of the sample (e.g., 10 µL).
Acquire the chromatogram for a sufficient duration to allow all isomers to elute.
Caption: Workflow for the RP-HPLC separation of nitrophenoxyacetic acid isomers.
Micellar Electrokinetic Chromatography (MEKC): A High-Efficiency Alternative
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a hybrid of capillary electrophoresis and chromatography.[4] It is particularly well-suited for the separation of neutral and charged molecules, including positional isomers.[5]
The Principle of MEKC
In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration (CMC).[4] These surfactant molecules form micelles, which act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles.[4]
The separation is driven by an electric field. The electroosmotic flow (EOF) moves the bulk solution towards the cathode, while the negatively charged SDS micelles have their own electrophoretic mobility towards the anode. The net movement of the micelles is slower than the EOF. Neutral analytes that partition more into the micelles will have longer migration times, while those that remain predominantly in the aqueous phase will migrate closer to the EOF. For charged analytes like nitrophenoxyacetic acids, the separation is also influenced by their own electrophoretic mobility.
Experimental Data: Separation of Hydroxylated Aromatic Cytokinin Isomers
A study on the separation of positional isomers of hydroxylated aromatic cytokinins (topolin and topolin riboside) by MEKC provides valuable insights into the potential of this technique for nitrophenoxyacetic acid isomers.[5] The study successfully separated six positional isomers with good resolution and a relatively short analysis time.
Table 2: MEKC Conditions and Performance for the Separation of Topolin and Topolin Riboside Isomers [5]
Parameter
Value
Background Electrolyte
20 mM Boric Acid, 50 mM SDS, 20% v/v Methanol
pH
8.0
Applied Voltage
Not specified, but typical for CE
Capillary
Fused silica
Detection
UV
Analysis Time
~20 minutes
This example highlights the capability of MEKC to resolve complex mixtures of positional isomers using a relatively simple aqueous buffer system.
Experimental Protocol: MEKC for Nitrophenoxyacetic Acid Isomers (Proposed)
This proposed protocol is based on established MEKC methods for separating positional isomers and can be adapted for nitrophenoxyacetic acid isomers.
System Preparation:
Install and condition a fused-silica capillary.
Background Electrolyte (BGE) Preparation:
Prepare a BGE containing 20 mM boric acid and 50 mM sodium dodecyl sulfate (SDS) in HPLC-grade water.
Adjust the pH to 8.0 with sodium hydroxide.
Add 20% (v/v) methanol as an organic modifier to improve selectivity.
Filter and degas the BGE.
Sample Preparation:
Dissolve the nitrophenoxyacetic acid isomer mixture in the BGE to a suitable concentration.
Electrophoretic Conditions:
Rinse the capillary with the BGE.
Inject the sample using a pressure or voltage injection.
Apply a high voltage (e.g., 20-30 kV) across the capillary.
Monitor the separation using a UV detector at an appropriate wavelength.
Caption: Workflow for the MEKC separation of nitrophenoxyacetic acid isomers.
Comparative Analysis: HPLC vs. MEKC
Feature
Reversed-Phase HPLC
Micellar Electrokinetic Chromatography (MEKC)
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.[1]
Partitioning between an aqueous buffer and a micellar pseudo-stationary phase.[4]
Instrumentation
HPLC system with pump, injector, column, and detector.
Capillary electrophoresis system with high-voltage power supply, capillary, and detector.
Selectivity
Governed by stationary phase chemistry, mobile phase composition (organic modifier, pH).
Influenced by surfactant type and concentration, buffer pH, and organic modifiers.[5]
Efficiency
Good, with typical plate counts in the thousands.
Very high, with plate counts often exceeding 100,000.
Analysis Time
Can be longer, especially for complex separations.
Generally considered more robust and less susceptible to matrix effects.
Can be more sensitive to buffer composition and capillary surface conditions.
Conclusion and Recommendations
Both RP-HPLC and MEKC are powerful techniques capable of separating nitrophenoxyacetic acid isomers. The choice between them will depend on the specific requirements of the analysis.
Reversed-Phase HPLC is a reliable and well-established method that is likely to provide a successful separation with careful optimization of the mobile phase. Its robustness makes it suitable for routine quality control applications. The use of a C18 column with an acidic mobile phase, as demonstrated for nitrobenzoic acids, is a highly recommended starting point.
Micellar Electrokinetic Chromatography offers the advantages of higher efficiency, faster analysis times, and significantly lower solvent consumption. For laboratories equipped with a capillary electrophoresis system, MEKC presents a "greener" and potentially more rapid alternative. It is particularly advantageous when sample volume is limited.
For initial method development, RP-HPLC is a pragmatic choice due to its widespread availability and the wealth of existing literature on similar separations. However, for high-throughput screening or when seeking to minimize environmental impact, MEKC is an excellent and highly effective alternative that should be strongly considered.
Ultimately, the optimal method will be determined through empirical investigation. The protocols and comparative data presented in this guide, based on sound chromatographic principles and analogous separations, provide a solid foundation for the successful development and validation of a method for the chromatographic separation of nitrophenoxyacetic acid isomers.
References
Ng, L. K., et al. (2005). Analysis of positional isomers of hydroxylated aromatic cytokinins by micellar electrokinetic chromatography.
Wikipedia. (2023).
BenchChem. (2025). A Comparative Guide: Capillary Electrophoresis vs.
Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1), e0191149.
Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
Gao, J., et al. (2000). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
Kodama, S., et al. (2000). Micellar electrokinetic chromatography of monohydroxybenzo[a]pyrene positional isomers using γ-cyclodextrin. Analyst, 125(9), 1599-1603.
Lourdes, M., et al. (2025). Comparative evaluation of capillary electrophoresis and high performance chromatography for the separation of cis-cis, cis-trans and trans-trans isomers of atracurium besylate. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 589-596.
Mofaddel, N., et al. (2022). Experimental Design Assisted HPLC/UV and LC-MS/MS for Simultaneous Determination of Selected Veterinary Antibiotics in Broiler Chicken. Molecules, 27(24), 8783.
Muecke, C., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry, 363, 130312.
Salih, E. Y., et al. (2022). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis, 12(4), 223-229.
Science.gov. (n.d.).
Stella, C. A. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
Zha, F., et al. (2012). Simultaneous Determination of Nine Related Substances in p-Phthalic Acid Residue by RP-HPLC.
This guide outlines the authoritative protocol for the disposal of 4-Bromo-2-nitrophenoxyacetic acid , a halogenated nitro-aromatic compound.[1][2][3] Notice: While specific CAS numbers for this exact isomer may vary by...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative protocol for the disposal of 4-Bromo-2-nitrophenoxyacetic acid , a halogenated nitro-aromatic compound.[1][2][3]
Notice: While specific CAS numbers for this exact isomer may vary by synthesis batch (commonly related to 4-Bromo-2-nitrophenylacetic acid CAS 6127-11-3 or 2-nitrophenoxyacetic acid derivatives), the presence of the nitro group (-NO₂) , halogen (Br) , and carboxylic acid (-COOH) dictates a strict "Halogenated Organic Acid" waste stream classification.[1][2][3]
Part 1: Chemical Hazard Profile & Pre-requisites
Before initiating disposal, you must understand the chemical behavior that drives the safety protocol.
Property
Hazard Implication
Functional Group: Nitro (-NO₂)
Energetic Potential: Although stable at room temperature, nitro compounds can decompose violently if heated under confinement or mixed with strong reducing agents (e.g., hydrides, active metals).[1][2][3]
Functional Group: Carboxylic Acid
Corrosivity: Low pH in solution. Reacts exothermically with bases. Do not mix directly with concentrated bases in a closed waste container.
Substituent: Bromine (-Br)
Halogenated Waste: Must be incinerated at high temperatures (>1100°C) to prevent the formation of toxic dioxins/furans. Never dispose of in non-halogenated waste streams.
Physical State
Typically an off-white to yellow solid. Dust inhalation is a primary acute risk.
Mandatory PPE:
Respiratory: N95 or P100 particulate respirator (if handling powder outside a hood).
Skin: Nitrile gloves (double-gloved recommended; 0.11 mm minimum thickness).
Eyes: Chemical splash goggles (safety glasses are insufficient for acid handling).
Part 2: Waste Classification & Segregation
Proper segregation is the single most critical step to prevent laboratory accidents.
RCRA Waste Classification (USA):
Primary Code: Not P- or U-listed specifically.
Characteristic Code:D002 (Corrosivity) if pH ≤ 2.[4]
Labeling: Must be labeled "Hazardous Waste - Toxic, Corrosive" .
Constituent Tag: "Halogenated Organic Acid".
Visual Logic: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating halogenated acid waste. Note that even non-halogenated solvents must be treated as halogenated once this compound is dissolved in them.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid or Expired Reagent
Best for: Old bottles, contaminated weigh boats, or excess solid reagent.[2][3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acid corrosion.
Labeling: Attach a hazardous waste tag immediately.
Chemical Name: "4-Bromo-2-nitrophenoxyacetic acid (Solid)"[1][2][3]
Packing: Place the original container inside the waste jar if possible (overpacking). If transferring loose powder, perform inside a fume hood to prevent dust inhalation.
Storage: Store in the "Solid Toxic" or "Solid Organic" satellite accumulation area. Do not store next to strong oxidizers (e.g., nitrates, perchlorates) as the nitro group increases flammability risks.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Best for: Mother liquors, filtrates, or HPLC waste.
Stream Selection: This compound must go into the Halogenated Organic Waste stream.
Why? Even if dissolved in methanol (non-halogenated), the bromine atom on the solute renders the entire mixture "halogenated" for incineration purposes.
Compatibility Check:
Ensure the waste container does not contain strong bases (NaOH, KOH). The acid will neutralize exothermically, potentially pressurizing the container.
Self-Validating Step: Check the pH of the waste container before addition. If pH > 10, add the waste slowly and watch for heat generation.
Transfer: Pour waste through a funnel in the fume hood. Close the cap immediately after addition (EPA Closed Container Rule).
Part 4: Emergency Spill Response
If a spill occurs, immediate containment is required to prevent migration of the toxic dust or solution.[6]
Visual Logic: Spill Response Workflow
Figure 2: Operational workflow for containing and cleaning spills of 4-Bromo-2-nitrophenoxyacetic acid.
Detailed Spill Protocol:
Solid Spills: Do not dry sweep. This generates toxic dust. Cover the spill with wet paper towels to dampen the powder, then scoop the wet slurry into a hazardous waste bag.
Liquid Spills: Surround with vermiculite or absorbent pads.
Decontamination: Wash the area with a dilute sodium carbonate (soda ash) solution to neutralize any residual acid, followed by soap and water. Verify surface pH is neutral (pH 6-8) before reopening the area.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12404388, 2-(2-Bromo-4-nitrophenyl)acetic acid.[1][2][3] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
Comprehensive Safety & Operational Guide: Handling 4-Bromo-2-nitrophenoxyacetic Acid
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of reactive building blocks into their workflows. 4-Bromo-2-nitrophenoxyacetic acid (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of reactive building blocks into their workflows. 4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6) [1] is a highly valuable intermediate in medicinal chemistry, particularly in the synthesis of complex heterocyclic therapeutics. However, its handling requires a nuanced understanding of its molecular architecture.
This guide provides a self-validating, step-by-step operational framework designed to ensure laboratory safety, regulatory compliance, and experimental integrity.
Physicochemical Hazard Profiling: The "Why" Behind the Safety
To design an effective safety protocol, we must first deconstruct the molecule. The hazards associated with 4-Bromo-2-nitrophenoxyacetic acid are not arbitrary; they are a direct consequence of its three primary functional groups[2]. Understanding this causality is the cornerstone of expert chemical handling.
Fig 1. Mechanistic relationship between functional groups and operational hazards.
Carboxylic Acid Moiety : Confers mild to moderate acidity, making the crystalline powder a localized skin, eye, and respiratory irritant.
Nitroaromatic System : Nitro groups are highly electron-withdrawing and store significant chemical energy. While stable under ambient laboratory conditions, nitroaromatics can decompose exothermically if exposed to extreme heat, excessive friction, or incompatible reducing agents.
Aryl Bromide : The presence of a heavy halogen atom dictates strict environmental compliance, necessitating isolated halogenated waste streams to prevent the formation of toxic byproducts during incineration.
Personal Protective Equipment (PPE) Matrix
A robust safety system relies on the correct barrier materials. Do not rely on generic lab attire; tailor your PPE to the specific chemical vulnerabilities of the compound[3].
PPE Category
Required Specification
Mechanistic Justification & Causality
Hand Protection
Nitrile Gloves (≥ 4 mil thickness)
Nitrile provides excellent resistance to solid organic acids. Critical Note: If handling the compound in polar aprotic solvents (e.g., DMSO, DMF), upgrade to Butyl rubber, as standard nitrile degrades rapidly in these solvents, risking transdermal delivery of the dissolved compound.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against micro-particulate dust generated during weighing. The acidic moiety can cause severe, immediate corneal irritation upon contact.
Body Protection
Flame-Resistant (FR) Lab Coat
Mitigates risk in the unlikely event of nitro-group-driven exothermic decomposition during subsequent synthetic heating steps.
Respiratory
N95 or P100 Particulate Respirator
Required only if weighing outside a ventilated enclosure (highly discouraged). Protects against the inhalation of irritating crystalline dust.
Standard Operating Procedure: Handling & Transfer
This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior condition is fully met.
Step 1: Environmental Verification
Action: Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm).
Causality: This aerodynamic barrier ensures any aerosolized acidic dust is captured before reaching the operator's breathing zone.
Step 2: Static Dissipation Setup
Action: Utilize an anti-static weighing boat and ensure the analytical balance is properly grounded.
Causality: Dry organic powders can accumulate significant static charge. A sudden electrostatic discharge can scatter the irritating powder or, in worst-case scenarios involving highly aerosolized dust, provide an ignition source.
Step 3: Chemical Transfer
Action: Transfer the solid using a clean, dry stainless steel or PTFE-coated spatula.
Causality: Avoiding cross-contamination is critical. Trace amounts of strong bases or reducing agents on a dirty spatula can initiate localized, unwanted reactions with the nitro or acid groups.
Step 4: Immediate Decontamination
Action: Post-transfer, wipe down the balance and surrounding hood surface with a damp paper towel (using a 70% Ethanol/Water mixture).
Causality: The solvent mixture effectively dissolves and removes residual organic acid, protecting the next operator from unrecognized contact hazards.
Emergency Spill Response & Decontamination Plan
In the event of a spill, structured, algorithmic action prevents exposure escalation.
Fig 2. Algorithmic workflow for chemical spill response and containment.
Detailed Spill Protocol:
Isolate: If the spill is outside the hood, evacuate non-essential personnel. The primary immediate danger is inhalation of the acidic dust.
Neutralize: Lightly cover the spilled powder with a weak, solid base such as Sodium Bicarbonate (
). Causality: This neutralizes the carboxylic acid moiety, preventing corrosive damage to laboratory surfaces and reducing the compound's overall reactivity.
Dampen & Sweep: Mist the neutralized spill area gently with water. Causality: Dry sweeping generates hazardous aerosols. Dampening binds the powder. Use a non-sparking brush and dustpan to collect the slurry.
Sanitize: Wash the affected surface thoroughly with soap and water to remove any lingering bromide or nitroaromatic residues.
Waste Disposal Plan
Regulatory compliance in waste disposal is non-negotiable. Improper disposal of 4-Bromo-2-nitrophenoxyacetic acid can lead to severe environmental toxicity.
Solid Waste: Place all contaminated wipes, empty vials, and swept spill material into a designated, clearly labeled "Halogenated Solid Waste" container.
Liquid Waste: If the compound is dissolved in a solvent during your workflow, the resulting mixture MUST be routed to "Halogenated Organic Liquid Waste."
Causality: Mixing halogenated waste with standard non-halogenated streams is a critical error. Commercial chemical incinerators require specific, ultra-high temperature controls for halogens to prevent the atmospheric release of highly toxic dioxins and furans.
References
Combi-Blocks. (2023). Safety Data Sheet: 4-Bromo-2-nitrophenoxyacetic acid (CAS: 128627-49-6).
BLD Pharm. Product Information and Hazard Documentation: 4-Bromo-2-nitrophenoxyacetic acid.
ChemSrc. 4-Bromo-2-nitrophenoxyacetic acid Physical and Chemical Properties Database.